DBCO-NHCO-PEG4-amine
Description
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOBJVNCOFWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of DBCO-NHCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-NHCO-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.
Core Structure of this compound
This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, an amide linker, and a tetra-polyethylene glycol (PEG4) spacer terminating in a primary amine. Its molecular formula is C₂₉H₃₇N₃O₆, and it has a molecular weight of approximately 523.62 g/mol .
-
Dibenzocyclooctyne (DBCO) Moiety: This is a strained cyclic alkyne that is highly reactive towards azide groups. This reactivity is the basis for its use in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. The DBCO group allows for the specific and efficient labeling of azide-modified biomolecules.
-
Amide (NHCO) Linker: An amide bond connects the DBCO moiety to the PEG spacer. Amide linkages are known for their stability and are commonly found in biological systems, such as the peptide bonds in proteins.
-
PEG4-amine Chain: This portion of the molecule consists of a hydrophilic polyethylene glycol spacer with four repeating ethylene oxide units, which enhances the water solubility of the molecule and any resulting conjugates. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules. The chain terminates with a primary amine (-NH₂) group, which can be used for conjugation to molecules containing carboxyl groups or activated esters.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical structure of the this compound molecule.
Physicochemical and Quantitative Data
The properties of this compound make it a valuable tool in bioconjugation. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₇N₃O₆ | |
| Molecular Weight | 523.62 g/mol | |
| Purity | ≥95% | |
| Appearance | Colorless to yellow-brown solid or light yellow oil | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO, DMF, chloroform, methanol, and water | |
| Boiling Point | 784.1 ± 60.0 °C (Predicted) | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
Experimental Protocols
This compound is primarily used in a two-step bioconjugation process involving its DBCO group. The terminal amine also allows for further functionalization.
This protocol outlines the general steps for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule (e.g., a protein,
Mechanism of action of DBCO linkers in click chemistry
An In-depth Technical Guide to the Mechanism of Action of DBCO Linkers in Click Chemistry
For researchers, scientists, and professionals in drug development, understanding the nuances of bioconjugation is paramount. Among the array of chemical ligation techniques, the Dibenzocyclooctyne (DBCO)-azide click chemistry, a cornerstone of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful and versatile tool.[1][2] This copper-free reaction offers a unique combination of high efficiency, specificity, and biocompatibility, making it ideal for a wide range of applications, from fluorescent labeling of biomolecules to the construction of complex antibody-drug conjugates (ADCs).[1][3][4] This technical guide provides a comprehensive overview of the core principles of DBCO-azide click chemistry, detailed experimental protocols, and quantitative data to facilitate its successful implementation in the laboratory.
Core Principles of DBCO-Azide Click Chemistry
The driving force behind the DBCO-azide reaction is the inherent ring strain of the cyclooctyne ring within the DBCO molecule. This strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently at or near room temperature without the need for a cytotoxic copper(I) catalyst. This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding the scope of click chemistry to living systems.
The reaction is bioorthogonal, meaning that DBCO and azide groups are essentially inert to the vast majority of functional groups found in biological systems, such as amines and hydroxyls, ensuring highly specific conjugation. The resulting product is a stable triazole linkage.
Key Features of DBCO-Azide Click Chemistry:
-
Biocompatible: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.
-
Highly Efficient: DBCO click chemistry is characterized by fast reaction kinetics and high yields, often proceeding to completion in a short time at room temperature.
-
Mild Conditions: The conjugation can be carried out in aqueous buffers and at low or room temperatures, preserving the integrity of sensitive biomolecules.
-
Bioorthogonal: The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal side reactions.
-
Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugated product.
-
Traceable Reaction: The DBCO group has a characteristic UV absorbance at approximately 310 nm, which diminishes as the reaction proceeds. This allows for real-time monitoring of the reaction progress.
Protocol 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
-
Materials:
-
Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching solution (100 mM Tris or glycine in water).
-
Desalting column.
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reaction Setup: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution (e.g., 10 µL of 100 mM glycine) and incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column to obtain the purified DBCO-activated antibody. The functionalized antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.
-
Protocol 2: DBCO-Azide Conjugation Reaction
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
-
Materials:
-
Purified DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., oligonucleotide, small molecule dye).
-
-
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.
-
Purification and Validation:
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess azide-containing molecules.
-
Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.
-
-
Logical Framework for Choosing SPAAC
The decision to use DBCO-based SPAAC over other bioconjugation techniques, particularly the copper-catalyzed (CuAAC) variant of click chemistry, depends on the experimental context.
References
An In-depth Technical Guide to DBCO-NHCO-PEG4-amine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-amine, a key reagent in the field of bioconjugation. This document details its chemical properties, supplier information, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a pivotal role in the precise assembly of complex biomolecules.[1][2] Its structure features three key components:
-
A Dibenzocyclooctyne (DBCO) group: This strained alkyne is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in biological systems without the need for a toxic copper catalyst.
-
A hydrophilic PEG4 spacer : The tetraethylene glycol linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.
-
A primary amine (NH2) group : This functional group provides a reactive site for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups.
This unique combination of functionalities makes this compound a versatile tool for covalently linking a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs.
Physicochemical Properties and Supplier Information
The Chemical Abstracts Service (CAS) number for this compound is 1255942-08-5 .
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1255942-08-5 | |
| Molecular Formula | C29H37N3O6 | |
| Molecular Weight | 523.62 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protect from light |
Table 2: Selected Suppliers of this compound
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| InvivoChem | --INVALID-LINK-- |
| Precise PEG | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
Applications in Drug Development
This compound is a critical component in the construction of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used as a cleavable linker in the synthesis of ADCs. For instance, it can be used to conjugate the cytotoxic agent MMAE to an antibody.
The general workflow for ADC synthesis using this linker involves:
-
Modification of the antibody with an azide-containing moiety.
-
Reaction of the this compound with the cytotoxic payload.
-
Conjugation of the azide-modified antibody to the DBCO-payload construct via SPAAC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a PEG-based linker in the synthesis of PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase.
The modular nature of PROTACs allows for the optimization of their activity by varying the linker length and composition, and this compound provides a flexible and soluble linker option.
Experimental Protocols
The following are generalized protocols for the use of DBCO-functionalized linkers in bioconjugation. Optimization will be required for specific applications.
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-modified molecule to an azide-modified molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS).
-
Azide-functionalized molecule (e.g., small molecule, fluorescent dye).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Anhydrous DMSO or DMF.
Procedure:
-
Prepare a stock solution of the azide-functionalized molecule in anhydrous DMSO or DMF.
-
In a reaction tube, combine the DBCO-functionalized molecule with the desired molar excess of the azide-functionalized molecule. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
If necessary, adjust the final volume with the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents.
Example Protocol: Antibody-Oligonucleotide Conjugation via SPAAC
This protocol outlines the steps for conjugating an azide-modified oligonucleotide to a DBCO-labeled antibody.
Materials:
-
Antibody in PBS.
-
DBCO-NHS ester.
-
Azide-modified oligonucleotide.
-
DMSO.
-
Tris buffer (100 mM, pH 8.0).
-
Spin desalting column.
Procedure:
-
Antibody Activation with DBCO:
-
Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution (1 mg/mL in PBS). The final DMSO concentration should be around 20%.
-
Incubate at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer and incubate for 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column.
-
-
SPAAC Reaction:
-
Mix the DBCO-labeled antibody with a molar excess of the azide-modified oligonucleotide.
-
Incubate overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the antibody-oligonucleotide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange HPLC).
-
Validate the final conjugate using SDS-PAGE.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involving this compound.
Caption: Experimental workflow for ADC synthesis.
Caption: PROTAC mechanism of action.
Caption: The SPAAC bioorthogonal reaction.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its unique properties make it an invaluable tool for the construction of sophisticated bioconjugates, driving innovation in targeted therapies.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linkage of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][2][3] At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1]
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with most biological molecules such as proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
Key Advantages of SPAAC:
-
Biocompatibility: The elimination of the copper catalyst circumvents the issue of cellular toxicity associated with CuAAC.
-
Bioorthogonality: Azides and cyclooctynes are abiotic and do not cross-react with endogenous functional groups.
-
Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH.
-
High Stability of Products: The resulting triazole linkage is chemically stable.
Limitations of SPAAC:
-
Slower Kinetics: Compared to CuAAC, SPAAC reactions can be slower, which may be a limitation for certain applications requiring rapid labeling.
-
Side Reactions: Some cyclooctynes can exhibit cross-reactivity with nucleophiles like thiols, which are abundant in biological systems.
-
Steric Hindrance: The bulky nature of some cyclooctynes can influence reaction rates with sterically hindered azides.
The Evolution of Cyclooctynes: A Quest for Faster and More Stable Reagents
The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. The development of second-generation strained cyclooctynes has been crucial for the widespread adoption of SPAAC.
Here's a comparison of some commonly used cyclooctynes:
-
OCT (Cyclooctyne): The first-generation cyclooctyne, it suffers from relatively slow reaction kinetics.
-
DIFO (Difluorinated Cyclooctyne): The introduction of electron-withdrawing fluorine atoms at the propargylic positions increases the reaction rate.
-
BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of reactivity and stability, with a smaller size and lower lipophilicity compared to DBCO. However, it can react with thiols, a potential side reaction that can be suppressed.
-
DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne): These are among the most widely used cyclooctynes due to their high reaction rates and good stability in aqueous buffers. The fused benzene rings increase ring strain, accelerating the reaction.
-
DIBO (4-Dibenzocyclooctynol): A second-generation cyclooctyne with fast reaction rates and high stability. The hydroxyl group provides a handle for further functionalization.
Quantitative Data on SPAAC Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher k value indicates a faster reaction. The tables below summarize the rate constants for various cyclooctynes and azides.
Table 1: Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |
| 4-Dibenzocyclooctynol | DIBO | 0.17 |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 |
| Difluorinated Cyclooctyne | DIFO | 0.076 |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Reactivity of Primary, Secondary, and Tertiary Azides with BCN and ADIBO
| Cyclooctyne | Azide Type | Azide Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| BCN | Primary | 2-azidoethanol | 0.024 |
| BCN | Secondary | 2-azidopropanol | 0.018 |
| BCN | Tertiary | 2-azido-2-methylpropanol | 0.012 |
| ADIBO | Primary | 2-azidoethanol | 0.90 |
| ADIBO | Secondary | 2-azidopropanol | 0.25 |
| ADIBO | Tertiary | 2-azido-2-methylpropanol | 4.7 x 10⁻⁶ |
Data from a study by Mikula et al., highlighting the significant drop in reactivity of tertiary azides with the sterically demanding ADIBO.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of SPAAC. Below are example protocols for labeling an antibody with a cyclooctyne-NHS ester and a subsequent SPAAC reaction.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, targeting primary amines (lysine residues and the N-terminus).
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH ~7.4)
-
DBCO-NHS ester (10 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other suitable protein purification systems
Procedure:
-
Preparation of DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be around 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by quenching unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Antibody Labeling with BCN-NHS Ester
This protocol is similar to the DBCO-NHS ester labeling, with an additional consideration for potential side reactions with thiols.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH ~7.4)
-
BCN-NHS ester (10 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
β-mercaptoethanol (β-ME) (optional, to suppress thiol-BCN side reactions)
Procedure:
-
Preparation of BCN-NHS Ester Solution: Prepare a fresh 10 mM stock solution of BCN-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution, ensuring the final DMSO concentration is around 20%.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Quenching: Add Tris buffer to quench the reaction and incubate for an additional 15 minutes.
-
Purification: Remove unreacted BCN-NHS ester using a spin desalting column. BCN-functionalized antibodies can be stored at -20°C for months.
Protocol 3: SPAAC Reaction of a Cyclooctyne-Labeled Antibody with an Azide-Functionalized Molecule
Procedure:
-
Reactant Preparation: Prepare the azide-functionalized molecule in a compatible buffer.
-
SPAAC Reaction: Mix the cyclooctyne-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule. If using BCN in a thiol-rich environment, consider adding a low concentration of β-ME to the reaction mixture to minimize side reactions.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Analysis and Purification: Analyze the reaction progress and product formation using SDS-PAGE. Purify the final conjugate using an appropriate chromatography method such as size-exclusion, ion-exchange, or reverse-phase HPLC to remove unreacted components.
Mandatory Visualizations
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Molecular Imaging: SPAAC enables the labeling of biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vivo tracking and visualization.
-
Drug Delivery and Development: It is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies to create Antibody-Drug Conjugates (ADCs). SPAAC is also used to synthesize polymers for drug carriers and to modify bioligands for targeted drug delivery.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of chemical biologists and drug developers. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As the development of new cyclooctynes with even faster kinetics and improved stability continues, the applications of SPAAC are poised to expand even further, opening up new avenues for research and therapeutic innovation.
References
A Deep Dive into Copper-Free Click Chemistry for Precision Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and therapeutic development, the ability to selectively tag and track proteins within their native environments is paramount. Copper-free click chemistry has emerged as a revolutionary toolkit for achieving this with unparalleled precision and biocompatibility. This technical guide provides an in-depth exploration of the core features of prominent copper-free click chemistry reactions, offering a comparative analysis of their kinetics, detailed experimental protocols, and visual representations of their application in complex biological systems.
Core Principles of Copper-Free Click Chemistry
The advent of "click chemistry," a concept introduced by K. Barry Sharpless, defined a set of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, suffers from the inherent cytotoxicity of the copper catalyst, limiting its application in living systems.[2][3] This critical drawback spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being fully compatible with biological environments.[2]
The lynchpin of copper-free click chemistry is the use of strained cyclooctyne derivatives. The significant ring strain of these molecules (approximately 18 kcal/mol) provides the necessary activation energy to drive the reaction with azides without the need for a metal catalyst. This reaction, known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds readily at physiological temperatures and pH, making it ideal for labeling biomolecules in live cells and even whole organisms.
Beyond SPAAC, other powerful copper-free click reactions have been developed, most notably Tetrazine Ligation and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). These reactions offer a spectrum of reactivities and functionalities, expanding the versatility of bioorthogonal labeling.
Quantitative Comparison of Key Copper-Free Click Reactions
The efficacy of a bioorthogonal reaction is largely defined by its kinetics, specifically the second-order rate constant (k₂), which dictates the speed of the reaction at given reactant concentrations. A higher k₂ value is particularly advantageous for labeling low-abundance proteins or for applications requiring rapid signal generation. The following table summarizes the typical second-order rate constants for the most prominent copper-free click chemistry reactions.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1 | Catalyst-free, driven by ring strain. The rate is highly dependent on the structure of the cyclooctyne. |
| Tetrazine Ligation (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 10⁶ | Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the reactants. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | up to 60 | Offers high reactivity and the starting materials, particularly endocyclic nitrones, exhibit good stability. |
Experimental Protocols for Protein Labeling
The successful application of copper-free click chemistry hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for labeling proteins using SPAAC, Tetrazine Ligation, and SPANC.
Protocol 1: Site-Specific Protein Labeling using SPAAC
This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid (UAA).
1. Materials and Reagents:
-
Azide-modified protein of interest (e.g., containing p-azidophenylalanine)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE analysis reagents
-
Fluorescence imaging system
2. Procedure:
-
Protein Preparation: Purify the azide-modified protein using standard chromatography techniques. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a solution of the azide-modified protein in PBS at a final concentration of 10 µM.
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
Add the DBCO-dye to the protein solution to a final concentration of 100 µM (10-fold molar excess). The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
Removal of Excess Dye: Remove the unreacted DBCO-dye using a desalting column or through dialysis against PBS.
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE. A successful conjugation will result in a fluorescent band corresponding to the molecular weight of the protein.
-
Visualize the labeled protein using a fluorescence gel scanner.
-
Confirm the labeling efficiency using mass spectrometry.
-
Protocol 2: Live Cell Surface Protein Labeling via Tetrazine Ligation
This protocol outlines the labeling of a cell surface protein incorporating a trans-cyclooctene (TCO)-bearing UAA.
1. Materials and Reagents:
-
Mammalian cells expressing the TCO-modified protein of interest
-
Cell culture medium
-
Tetrazine-functionalized fluorescent dye (e.g., Me-Tet-Cy5)
-
PBS, pH 7.4
-
Fluorescence microscope
2. Procedure:
-
Cell Culture and Transfection: Culture mammalian cells and transfect them with plasmids encoding the TCO-UAA incorporation machinery and the protein of interest containing an amber stop codon at the desired labeling site. Culture the cells in the presence of the TCO-UAA.
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Prepare a solution of the tetrazine-dye in cell culture medium at a final concentration of 5 µM.
-
Incubate the cells with the tetrazine-dye solution for 5-10 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Add fresh cell culture medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 3: N-Terminal Protein Functionalization using SPANC
This protocol describes a one-pot, three-step method for the dual functionalization of a protein with an N-terminal serine residue.
1. Materials and Reagents:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
N-methylhydroxylamine
-
Strained alkyne (e.g., a BCN derivative)
-
Reaction buffer (e.g., ammonium acetate buffer, pH 6.9)
-
Mass spectrometer
2. Procedure:
-
Oxidation: Dissolve the protein in the reaction buffer. Add 1.1 equivalents of NaIO₄ and incubate for 1 hour to oxidize the N-terminal serine to an aldehyde.
-
Nitrone Formation: To the same reaction mixture, add 10 equivalents of N-methylhydroxylamine.
-
Cycloaddition: Immediately following the addition of N-methylhydroxylamine, add 25 equivalents of the strained alkyne.
-
Incubation: Allow the reaction to proceed for 24 hours.
-
Analysis: Analyze the reaction mixture by mass spectrometry to confirm the formation of the desired isoxazoline conjugate.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding the complex workflows and biological pathways where copper-free click chemistry is applied. The following diagrams, generated using the DOT language, illustrate key experimental processes.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
References
A Deep Dive into the Solubility of DBCO-NHCO-PEG4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG4-amine, a critical heterobifunctional linker used in bioconjugation and drug development. Addressed to researchers, scientists, and professionals in the field, this document synthesizes available data on the solubility of this reagent in both aqueous and organic media, offers detailed experimental protocols for solubility determination, and presents visual workflows to guide its practical application.
Introduction to this compound
This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction widely employed for the specific ligation of molecules in complex biological environments. Its structure comprises a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal amine group for conjugation to carboxyl-containing molecules, and a hydrophilic polyethylene glycol (PEG4) spacer. This PEG linker is instrumental in modulating the physicochemical properties of the molecule, most notably its solubility. Understanding the solubility of this compound is paramount for designing and optimizing bioconjugation protocols, ensuring reaction efficiency, and preventing aggregation of labeled biomolecules.
Solubility Profile of this compound
The solubility of this compound is a crucial factor for its handling and application in various experimental settings. The presence of the hydrophilic PEG4 spacer generally enhances its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives.[1][2]
Organic Solvents
This compound exhibits good solubility in a range of common organic solvents. This is particularly important as these reagents are often stored and initially dissolved in a concentrated organic stock solution before being introduced into an aqueous reaction mixture.
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | |
| Chloroform | Soluble | |
| Acetonitrile | Soluble |
Table 1: Solubility of this compound in Organic Solvents
Aqueous Solutions
While the PEG4 linker confers hydrophilicity, the quantitative aqueous solubility of this compound is not extensively documented in publicly available literature. However, its enhanced solubility in aqueous media is a frequently cited feature. For practical purposes, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before preparing aqueous working solutions.
For context, the aqueous solubility of structurally similar DBCO-PEG4 derivatives has been reported:
| Compound | Aqueous Solubility | Citation |
| DBCO-PEG4-Maleimide | up to 6.6 mM | [No direct citation] |
| DBCO-PEG4-NHS Ester | up to 1.5 mM - 5.5 mM |
Table 2: Aqueous Solubility of Structurally Related DBCO-PEG4 Compounds
This data suggests that while the PEG4 spacer improves water solubility, the achievable concentration in purely aqueous buffers may be limited. Therefore, for most bioconjugation reactions, a small percentage of an organic co-solvent is typically tolerated in the final reaction mixture.
Experimental Protocols
Accurate determination of solubility is critical for reproducible experimental outcomes. Below are detailed methodologies for assessing the solubility of this compound and a standard protocol for its use in bioconjugation.
Protocol for Determining Solubility
This protocol outlines a general method for determining the equilibrium solubility of a compound like this compound, adapted from established methodologies for drug-like molecules.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Phosphate-Buffered Saline (PBS), DMSO)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
Procedure:
-
Preparation of Stock Solution (for calibration curve):
-
Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 10 mg/mL in DMSO).
-
Prepare a series of dilutions from the stock solution to generate a calibration curve.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. The absorbance of the DBCO moiety can be measured at approximately 309 nm.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
Standard Protocol for Bioconjugation
This protocol describes a typical workflow for labeling a protein with this compound.
Objective: To conjugate this compound to a carboxyl group on a target protein.
Materials:
-
This compound
-
Target protein with available carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS/Sulfo-NHS to the protein solution. A molar excess of the activators over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Add the desired molar excess of the this compound stock solution to the activated protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction by hydrolyzing unreacted NHS-esters.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by using a desalting column or dialysis against the desired storage buffer.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental processes involving this compound.
References
A Comprehensive Technical Guide to the Safe Handling of DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for Dibenzocyclooctyne (DBCO) reagents. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of these powerful tools in bioconjugation and drug development.
Introduction to DBCO Reagents
Dibenzocyclooctyne (DBCO) reagents are a class of chemical tools widely used in copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction allows for the efficient and specific covalent labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1][4] DBCO's high reactivity and stability have made it an invaluable component in the development of antibody-drug conjugates (ADCs), imaging probes, and other targeted therapeutics. Common DBCO reagents include derivatives functionalized with NHS esters, maleimides, amines, and carboxylic acids to facilitate conjugation to various biomolecules.
Hazard Identification and Classification
DBCO reagents, particularly derivatives like DBCO-NHS esters, are classified as hazardous chemicals. It is imperative to consult the Safety Data Sheet (SDS) for each specific DBCO reagent before use. General hazards associated with DBCO reagents include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling DBCO reagents, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, aerosols, and dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | Prevents inhalation of airborne particles, aerosols, or fine particulates. |
Handling and Storage
Proper handling and storage are critical to ensure the stability and reactivity of DBCO reagents, as well as the safety of laboratory personnel.
Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation, contact with eyes and skin, and formation of dust and aerosols.
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation, especially for moisture-sensitive derivatives like NHS esters.
-
For moisture-sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Keep containers tightly closed when not in use.
Storage Conditions
| Reagent Type | Recommended Storage Temperature | Additional Storage Conditions |
| General DBCO Reagents | -20°C for long-term storage. | Keep away from moisture and light. For unused product, flush the vial with a dry, inert gas before re-freezing. |
| DBCO-NHS Ester | Powder: -20°C. In solvent: -80°C. | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. |
| DBCO-PEG-DBCO | -5°C. | Store under normal operating conditions as described in the technical data sheet. |
Chemical Properties and Stability
DBCO reagents are thermally stable compounds with specific reactivity towards azides. However, they can be sensitive to certain conditions.
| Property | Description |
| Reactivity | Reacts specifically and efficiently with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. The reaction is biocompatible and copper-free. |
| Stability | DBCO-modified goat IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation and hydration of the triple bond. |
| Incompatibilities | Strong acids/alkalis, and strong oxidizing/reducing agents. Avoid buffers containing azides, as they can react with the DBCO group. |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Experimental Protocols
Preparation of Stock Solutions
-
Allow the vial of the DBCO reagent to equilibrate to room temperature before opening.
-
In a well-ventilated fume hood, open the vial.
-
Dissolve the DBCO reagent in a dry, water-miscible organic solvent such as DMSO or DMF to the desired concentration (e.g., 10 mM).
-
If not for immediate use, flush the vial with an inert gas, seal tightly, and store at -20°C or -80°C. Note that NHS esters are moisture-sensitive, and stock solutions should be prepared immediately before use.
General Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be less than 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a quenching solution such as Tris buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column, dialysis, or liquid chromatography.
-
Storage: Store the purified DBCO-labeled antibody at 4°C or frozen at -20°C or -80°C.
General Protocol for DBCO-Azide Click Reaction
This protocol describes the reaction between a DBCO-activated molecule and an azide-functionalized molecule.
-
Reaction Setup: Mix the DBCO-functionalized molecule with the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS). A 1.5- to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is recommended.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C).
-
Purification: Purify the final conjugate using an appropriate method such as liquid chromatography to remove any unreacted components.
Spill and Emergency Procedures
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate non-essential personnel from the spill area and alert others in the vicinity.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep up the material and place it in a designated, sealed container for disposal.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician if skin irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician. |
| Ingestion | Rinse mouth. Do not induce vomiting. Call a physician if you feel unwell. |
Disposal Considerations
All waste containing DBCO reagents and their solvents should be considered chemical waste.
-
Collect all liquid waste in a designated, properly labeled, and sealed container that is compatible with the solvents used.
-
Collect all solid waste (e.g., contaminated pipette tips, vials) in a separate, labeled solid waste container.
-
Dispose of all chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
Visualized Workflows
References
Methodological & Application
Application Notes & Protocols: Antibody Conjugation Using DBCO-NHCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of antibodies with an azide-modified molecule using the heterobifunctional linker, DBCO-NHCO-PEG4-amine. This method utilizes copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific formation of a stable triazole linkage under mild, aqueous conditions.[1] This makes it an ideal strategy for conjugating sensitive biomolecules like antibodies without compromising their biological activity.
The protocol is divided into two main stages. The first stage involves the activation of the antibody's carboxylic acid residues (glutamic acid, aspartic acid) using a two-step carbodiimide reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable amine-reactive Sulfo-NHS ester on the antibody.[2] In the second stage, the this compound linker is conjugated to the activated antibody, introducing the DBCO moiety. The resulting DBCO-functionalized antibody is then ready for the final copper-free click chemistry reaction with an azide-containing molecule of interest (e.g., a drug, a fluorescent dye, or an oligonucleotide).[3]
The inclusion of a PEG4 spacer in the linker enhances the water solubility of the hydrophobic DBCO group and provides a flexible spacer arm to minimize steric hindrance during conjugation.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the antibody conjugation protocol. These values are starting recommendations and may require empirical optimization for specific antibodies and applications.
Table 1: Antibody Activation and DBCO-Linker Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| EDC Molar Excess | 2-10 fold (over antibody) | Higher excess may be needed for lower antibody concentrations. |
| Sulfo-NHS Molar Excess | 5-20 fold (over antibody) | Helps to stabilize the activated carboxyl groups. |
| This compound Molar Excess | 10-50 fold (over antibody) | The optimal ratio should be determined empirically. |
| Activation Reaction pH | 5.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |
| Activation Incubation Time | 15 minutes at room temperature | |
| DBCO-Linker Conjugation pH | 7.2 - 8.0 | Adjust pH with a non-amine buffer like PBS. |
| DBCO-Linker Incubation Time | 2 hours at room temperature | |
| Quenching Agent | 10-50 mM Tris, glycine, or lysine | To quench any unreacted Sulfo-NHS esters. |
Table 2: Copper-Free Click Chemistry Reaction
| Parameter | Recommended Value | Notes |
| DBCO-Antibody to Azide-Molecule Molar Ratio | 1 : 1.5 to 1 : 10 | An excess of the azide-modified molecule can drive the reaction to completion. |
| Reaction Temperature | Room temperature or 4°C | |
| Incubation Time | 4-12 hours at room temperature; overnight at 4°C | Longer incubation times can improve conjugation efficiency. |
| Reaction Buffer | PBS (pH 7.2-7.4) or other amine-free buffer | Avoid buffers containing sodium azide as it can react with the DBCO group. |
Experimental Protocols
Part 1: Preparation and Activation of the Antibody
This part of the protocol describes the preparation of the antibody and the activation of its carboxyl groups.
1.1. Pre-Conjugation Antibody Preparation:
-
Antibody Purity and Buffer Exchange: The antibody solution must be free of interfering substances.
-
Amine-Containing Buffers: Buffers such as Tris and glycine will compete with the this compound for reaction with the activated carboxyl groups and must be removed.
-
Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be activated and conjugated.
-
Recommended Buffer: Use a non-amine and non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5.5-6.0 for the activation step. Buffer exchange can be performed using spin desalting columns or dialysis.
-
-
Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL in the activation buffer.
1.2. Activation of Antibody Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in chilled, high-purity water immediately before use.
-
In a microcentrifuge tube, add the appropriate volume of EDC solution to the antibody solution to achieve a 2-10 fold molar excess. Mix gently.
-
Immediately add the appropriate volume of Sulfo-NHS solution to achieve a 5-20 fold molar excess over the antibody. Mix gently.
-
Incubate the reaction for 15 minutes at room temperature.
Part 2: Conjugation of this compound to the Activated Antibody
This section details the reaction of the amine-containing DBCO linker with the activated antibody.
-
Immediately after the 15-minute activation, the pH of the reaction mixture should be raised to 7.2-8.0. This can be achieved by adding a non-amine buffer such as PBS.
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
-
Add the this compound stock solution to the activated antibody solution to achieve a 10-50 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., Tris, glycine, or lysine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any remaining active Sulfo-NHS esters.
-
Purify the DBCO-functionalized antibody from excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Part 3: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Add the azide-modified molecule to the purified DBCO-antibody solution. The recommended molar ratio of DBCO-antibody to azide-molecule is between 1:1.5 and 1:10.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
Part 4: Purification and Characterization of the Final Conjugate
4.1. Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-molecule using methods such as size-exclusion chromatography (SEC) or dialysis.
4.2. Characterization:
-
Concentration Measurement: Determine the final concentration of the antibody conjugate by measuring the absorbance at 280 nm (A280) using a spectrophotometer.
-
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): The average number of molecules conjugated to each antibody can be determined using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance peak from the antibody. The calculation involves measuring the absorbance of the conjugate at 280 nm and at the maximum absorbance wavelength of the conjugated molecule.
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical reaction pathway for conjugation.
References
Application Notes and Protocols for Cell Surface Modification Using DBCO-NHCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG4-amine is a versatile, heterobifunctional linker designed for the targeted modification of cell surfaces. This reagent is a cornerstone of modern bioconjugation and chemical biology, enabling researchers to attach a wide array of molecules—including fluorophores, biotin, peptides, and small molecule drugs—to living cells with high specificity and efficiency.
At the heart of this technology is the Dibenzocyclooctyne (DBCO) group, which undergoes a highly efficient and bioorthogonal reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds readily in physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][2]
The this compound linker also features a primary amine (-NH2) group, which provides a convenient handle for conjugation to a molecule of interest through stable amide bond formation. The molecule is further enhanced by a hydrophilic polyethylene glycol (PEG4) spacer. This spacer not only improves the water solubility of the linker and its conjugates but also provides a flexible chain that minimizes steric hindrance and potential unwanted interactions between the conjugated molecule and the cell surface.[3][4]
These application notes provide a comprehensive overview of the use of this compound for cell surface modification, including detailed experimental protocols, quantitative data, and a discussion of the potential implications for cellular signaling.
Principle of Cell Surface Modification
The most common strategy for utilizing this compound in cell surface modification involves a two-step process:
-
Introduction of Azide Groups onto the Cell Surface: This is typically achieved through metabolic glycoengineering. Cells are cultured in the presence of an unnatural sugar precursor bearing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). This azide-modified sugar is metabolized by the cell and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-decorated cells are then treated with the this compound linker, which has been pre-conjugated to a molecule of interest (e.g., a fluorescent dye for imaging, a targeting peptide, or a therapeutic agent). The DBCO group on the linker reacts specifically and efficiently with the azide groups on the cell surface, forming a stable triazole linkage and thereby anchoring the molecule of interest to the cell.
This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with native cellular processes.
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycans with a fluorescent dye using this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound conjugated to a fluorescent dye (e.g., DBCO-PEG4-Fluor 545)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling with Ac4ManNAz: a. Culture cells to the desired density in a suitable culture vessel. b. Prepare a stock solution of Ac4ManNAz in DMSO. c. Add Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM. d. Replace the existing medium with the Ac4ManNAz-containing medium. e. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO2) to allow for the incorporation of the azide-modified sugar into cell surface glycans.
-
Preparation of DBCO-Fluorophore Solution: a. Prepare a stock solution of the this compound-fluorophore conjugate in anhydrous DMSO. b. Immediately before use, dilute the stock solution in pre-warmed, serum-free culture medium or PBS to a final concentration of 20-50 µM.
-
SPAAC Reaction on Live Cells: a. Gently wash the metabolically labeled cells twice with warm PBS containing 1% FBS to remove residual Ac4ManNAz. b. Add the diluted DBCO-fluorophore solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Analysis: a. Wash the cells three times with warm PBS containing 1% FBS to remove any unreacted DBCO-fluorophore. b. The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
Workflow for Cell Surface Labeling:
Protocol 2: Conjugation of a Targeting Peptide to this compound
This protocol describes the conjugation of a peptide containing a carboxylic acid group to the amine group of the this compound linker.
Materials:
-
Targeting peptide with a C-terminal carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Peptide's Carboxylic Acid: a. Dissolve the peptide, EDC, and NHS in anhydrous DMSO or DMF. A molar excess of EDC and NHS over the peptide is recommended (e.g., 1.5-3 equivalents each). b. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated peptide.
-
Conjugation to this compound: a. Dissolve this compound in the reaction buffer. b. Add the activated peptide solution to the this compound solution. A slight molar excess of the activated peptide may be used to drive the reaction to completion. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature. c. Purify the peptide-DBCO conjugate using a suitable method, such as reverse-phase HPLC.
-
Characterization: a. Confirm the successful conjugation and purity of the product by mass spectrometry and HPLC analysis.
Logical Relationship for Peptide Conjugation:
Data Presentation
The following tables summarize quantitative data relevant to cell surface modification experiments using DBCO linkers.
Table 1: Cell Viability After Surface Modification
| Cell Line | Modification Method | Incubation Time | Viability (%) | Reference |
| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 20 min | >95% | |
| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 16 h | ~90% | |
| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 24 h | ~85% | |
| MCF7 | MNPs@PMAO@PEG@DBCO (100 µg/mL) | 48 h | >90% | |
| HCT116 | MNPs@PMAO@PEG@DBCO (100 µg/mL) | 48 h | >90% |
Table 2: Typical Reaction Conditions for SPAAC on Live Cells
| Parameter | Value | Reference |
| DBCO Reagent Concentration | 20-50 µM | |
| Incubation Time | 15-60 minutes | , |
| Incubation Temperature | 37°C | , |
| Molar Excess of DBCO Reagent (for purified components) | 1.5 - 10 equivalents | , |
Impact on Cellular Signaling
Modifying the cell surface with this compound conjugates, particularly with the introduction of a PEG spacer, can have implications for cellular signaling. The effects are complex and can be context-dependent.
Steric Hindrance and Masking: The hydrophilic and flexible nature of the PEG chain creates a "shield" on the cell surface. This can sterically hinder the interaction of cell surface receptors with their ligands, potentially dampening downstream signaling pathways. This "immunocamouflage" effect can be beneficial in applications like cell-based therapies to reduce immune recognition.
Receptor Clustering and Activation: Conversely, in some scenarios, the conjugation of molecules to the cell surface can lead to the clustering of receptors, which may trigger or enhance signaling cascades. The multivalent presentation of ligands on the cell surface could lead to receptor dimerization or oligomerization, a common mechanism for signal initiation.
Immune Response: While PEGylation is often used to reduce immunogenicity, the immune system can, in some cases, recognize PEGylated surfaces, potentially leading to the activation of the complement system and other immune responses. The density and conformation of the PEG chains on the cell surface can influence these interactions.
Integrin Signaling: Studies with PEGylated graphene oxide have shown that these modified surfaces can interact with and amplify signaling through integrin receptors, leading to the secretion of cytokines. This highlights that even with a passivating layer like PEG, interactions with specific cell surface receptors can still occur and elicit a biological response.
Signaling Pathway Diagram:
This compound is a powerful tool for the precise modification of live cell surfaces. The bioorthogonal nature of the SPAAC reaction allows for highly specific labeling with minimal disruption to cellular processes. By following the detailed protocols provided, researchers can effectively conjugate a variety of molecules to the cell surface for applications in cell imaging, tracking, and the development of targeted therapies. However, it is crucial for researchers to consider the potential effects of surface modification, particularly PEGylation, on cellular signaling pathways and to validate the impact on their specific biological system. Careful experimental design and appropriate controls are essential for the successful and meaningful application of this technology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Impact of poly(ethylene glycol) functionalized lipids on ordering and fluidity of colloid supported lipid bilayers - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00806H [pubs.rsc.org]
- 3. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation of Peptides with DBCO-Functionalized Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. The ability to specifically and efficiently link biomolecules, such as peptides, to other moieties like labels, drugs, or surfaces opens up a vast array of applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose due to its bioorthogonality and high efficiency in aqueous environments without the need for cytotoxic copper catalysts[1][2].
A key component of SPAAC is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly with azides to form a stable triazole linkage[1][3]. This application note provides detailed protocols for two primary strategies for conjugating peptides with DBCO-NHCO-PEG4-amine and related reagents, enabling their subsequent use in SPAAC reactions. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate[4].
The two main approaches covered are:
-
Labeling of Peptide Amines (N-terminus or Lysine side chains) with DBCO-PEG4-NHS Ester: This is the most common method, targeting readily available primary amines on a peptide.
-
Coupling of this compound to Peptide Carboxyl Groups (C-terminus or Asp/Glu side chains): This method utilizes carbodiimide chemistry to link the amine group of the DBCO-PEG linker to the carboxyl groups of the peptide.
These protocols are designed to provide a comprehensive guide for researchers, from reagent preparation to the purification and characterization of the final peptide-DBCO conjugate.
Data Presentation
Table 1: Recommended Molar Ratios for Peptide Labeling with DBCO-Reagents
| Labeling Chemistry | Peptide Concentration | Molar Excess of DBCO Reagent | Typical Reaction Yield | Reference |
| DBCO-PEG4-NHS Ester | ≤ 5 mg/ml | 20- to 50-fold | High | |
| DBCO-PEG4-NHS Ester | > 5 mg/ml | 10-fold | High | |
| DBCO-PEG4-NHS Ester | General | 5- to 20-fold | High | |
| EDC/NHS mediated | Not specified | 10- to 20% molar excess of EDC and NHS over DBCO-Acid | Variable |
Table 2: Characterization of Peptide-DBCO Conjugates
| Analytical Method | Purpose | Expected Outcome | Reference |
| UV-Vis Spectroscopy | Confirmation of DBCO incorporation and quantification | Absorbance peak around 309 nm for DBCO. Allows for calculation of the degree of labeling (DOL). | |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of successful conjugation and purity assessment | Observed molecular weight should correspond to the theoretical mass of the peptide-DBCO conjugate. | |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | Separation of the conjugated peptide from unreacted peptide and excess reagents. A single major peak for the purified conjugate indicates high purity. |
Experimental Protocols
Protocol 1: Labeling of Peptide Amines with DBCO-PEG4-NHS Ester
This protocol describes the conjugation of a DBCO moiety to primary amines (N-terminus or lysine side chains) of a peptide using a DBCO-PEG4-NHS ester.
Workflow Diagram
References
Application Notes and Protocols for PEGylation of Nanoparticles using DBCO-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles for therapeutic and diagnostic applications. By forming a hydrophilic layer on the nanoparticle surface, PEGylation can reduce protein adsorption, minimize clearance by the mononuclear phagocyte system, and prolong circulation time. The use of dibenzocyclooctyne (DBCO)-functionalized linkers in conjunction with azide-alkyne cycloaddition, a type of "click chemistry," offers a highly efficient and bioorthogonal method for attaching PEG chains to nanoparticles. This copper-free click chemistry approach is particularly advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.
These application notes provide an overview of the principles, applications, and protocols for the PEGylation of nanoparticles using DBCO-functionalized linkers.
Principle of DBCO-Mediated PEGylation
The core of this technique lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction between a DBCO group and an azide group. In this context, nanoparticles are typically functionalized with azide groups, and the PEG linker is modified with a DBCO moiety. The reaction proceeds efficiently at room temperature in aqueous buffers without the need for a catalyst, forming a stable triazole linkage.[1]
A common strategy involves the use of heterobifunctional DBCO-PEG-NHS esters, which allow for the initial reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on a molecule (like an antibody or protein) to introduce the DBCO group. This DBCO-functionalized molecule can then be "clicked" onto azide-modified nanoparticles.[2][3][4]
Applications in Nanomedicine
The versatility of DBCO-mediated PEGylation has led to its adoption in various areas of nanomedicine:
-
Targeted Drug Delivery: By incorporating targeting ligands (e.g., antibodies, peptides) at the distal end of the PEG chain, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Medical Imaging: The attachment of imaging agents (e.g., fluorescent dyes, contrast agents) via DBCO-PEG linkers enables the development of nanoparticle-based probes for various imaging modalities.
-
Improved Pharmacokinetics: PEGylation shields nanoparticles from opsonization and phagocytosis, leading to longer circulation times and improved bioavailability of the encapsulated therapeutic agent.
-
Biomolecule Conjugation: This method provides a robust way to conjugate sensitive biomolecules like antibodies and proteins to nanoparticle surfaces with high specificity and efficiency.
Experimental Data Summary
The following tables summarize key quantitative data from various studies on the PEGylation of nanoparticles using DBCO-functionalized linkers.
| Nanoparticle Type | Linker Used | Molar Ratio (Linker:Target) | Incubation Time (h) | Incubation Temperature | Reference |
| Gold Nanoparticles | DBCO-functionalized | 10:1 to 100:1 (Antibody:NP) | 12-24 | Room Temperature | |
| Albumin Nanoparticles | DBCO-PEG4-NHS | 5:1 (DBCO:anti-PD-L1) | 4 | Room Temperature | |
| Virus-Based Nanoparticles | DBCO-PEG4-NHS | 5-10:1 (Linker:Coat Protein) | 2 | Room Temperature | |
| Liposomes | DBCO-PEG4-NHS | 5:1 (DBCO:Antibody) | 6 | Room Temperature | |
| Nanogels | DBCO-PEG4-NHS | 7.5:1 (Linker:Antibody) | 72 | Not Specified |
| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| Albumin Nanoparticles | ~190 | ~220 | Not Specified | Not Specified | |
| Silica Nanoparticles (Type A) | 130 | Not Specified | -50 | Not Specified | |
| Silica Nanoparticles (Type B) | 145 | Not Specified | -50 | Not Specified | |
| Silica Nanoparticles (Type C) | 210 | Not Specified | -60 | Not Specified |
Experimental Protocols
Protocol 1: General PEGylation of Azide-Functionalized Nanoparticles with DBCO-PEG
This protocol describes a general method for PEGylating nanoparticles that have been pre-functionalized with azide groups.
Materials:
-
Azide-functionalized nanoparticles
-
DBCO-PEG linker (e.g., DBCO-PEG-NHS ester, DBCO-PEG-Maleimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching reagent (if using NHS ester, e.g., Tris buffer)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Preparation of Nanoparticles: Disperse the azide-functionalized nanoparticles in the reaction buffer to a desired concentration.
-
Preparation of DBCO-PEG Solution: Dissolve the DBCO-PEG linker in a compatible solvent (e.g., DMSO) and then dilute to the desired concentration in the reaction buffer.
-
Conjugation Reaction: Add the DBCO-PEG solution to the nanoparticle suspension. The molar ratio of DBCO-PEG to nanoparticles should be optimized based on the nanoparticle size and surface azide density.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing.
-
Quenching (if applicable): If using a DBCO-PEG-NHS ester to react with amine-functionalized nanoparticles, quench the reaction by adding a small amount of Tris buffer.
-
Purification: Remove excess, unreacted DBCO-PEG by centrifugation followed by resuspension of the nanoparticle pellet, or by using size exclusion chromatography.
-
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and confirmation of PEGylation (e.g., via FTIR or NMR).
Protocol 2: Two-Step PEGylation of Nanoparticles with Targeting Ligand
This protocol outlines the conjugation of a targeting ligand (e.g., an antibody) to nanoparticles using a DBCO-PEG-NHS ester linker.
Step 1: Functionalization of the Targeting Ligand with DBCO
-
Prepare Ligand Solution: Dissolve the targeting ligand (e.g., antibody) in a suitable buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-2 mg/mL.
-
Prepare Linker Solution: Dissolve the DBCO-PEG-NHS ester in DMSO to prepare a stock solution.
-
Reaction: Add a 5-10 molar excess of the DBCO-PEG-NHS ester to the ligand solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Remove excess linker using a desalting column or centrifugal concentrator with an appropriate molecular weight cutoff.
Step 2: Conjugation of DBCO-Ligand to Azide-Nanoparticles
-
Prepare Nanoparticle Suspension: Disperse the azide-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the purified DBCO-functionalized ligand to the nanoparticle suspension.
-
Incubation: Incubate the mixture overnight at 4°C or for 4-12 hours at room temperature with gentle agitation.
-
Purification: Purify the ligand-conjugated nanoparticles by centrifugation or size exclusion chromatography to remove any unconjugated ligand.
-
Characterization: Analyze the final product to confirm successful conjugation and determine the density of the targeting ligand on the nanoparticle surface.
Visualizations
Caption: Workflow for two-step PEGylation of nanoparticles with a targeting ligand.
Caption: General protocol for direct PEGylation of azide-functionalized nanoparticles.
References
- 1. encapsula.com [encapsula.com]
- 2. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Biomolecule Immobilization on Surfaces using DBCO-NHCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug discovery, and fundamental biological research. The choice of immobilization chemistry is critical, as it directly impacts the density, orientation, and biological activity of the tethered biomolecules. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This bioorthogonal reaction occurs rapidly at physiological conditions without the need for cytotoxic copper catalysts.
DBCO-NHCO-PEG4-amine is a heterobifunctional linker that embodies the advantages of SPAAC for surface immobilization. It features a dibenzocyclooctyne (DBCO) group for covalent reaction with azide-modified molecules and a terminal amine group for attachment to surfaces or other molecules. The polyethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and minimizes non-specific binding. These application notes provide detailed protocols for the use of this compound and related DBCO linkers to immobilize proteins, peptides, and oligonucleotides on various surfaces for a range of applications, including biosensors and microarrays.
Principle of DBCO-Mediated Immobilization
The immobilization strategy involves a two-step process:
-
Surface Functionalization: The surface of interest (e.g., gold, silica, polymer) is first modified to present either azide or amine functionalities. If the surface is amine-functionalized, the this compound linker can be directly coupled to it. If the surface is modified with a different functional group (e.g., carboxyl), it can be activated to react with the amine group of the DBCO linker. Alternatively, the surface can be functionalized with azide groups to directly react with a biomolecule that has been pre-conjugated with a DBCO linker.
-
Biomolecule Immobilization via SPAAC: An azide-modified biomolecule is introduced to the DBCO-functionalized surface (or a DBCO-modified biomolecule to an azide-functionalized surface). The DBCO group reacts specifically with the azide group through a [3+2] cycloaddition reaction, forming a stable triazole linkage and covalently immobilizing the biomolecule to the surface.
Data Presentation
Table 1: Quantitative Comparison of Immobilization Efficiency and Retained Activity
| Immobilization Chemistry | Biomolecule | Surface | Immobilization Efficiency/Surface Density | Retained Bioactivity (%) | Reference |
| DBCO-Azide (SPAAC) | Carbonic Anhydrase | Silica Microparticles | Folded Fraction: 0.76 ± 0.01 | 27 ± 4 | [1] |
| Thiol-Maleimide | Carbonic Anhydrase | Silica Microparticles | Folded Fraction: 0.82 ± 0.02 | 46 ± 6 | [1] |
| Tetrazine-sTCO | Carbonic Anhydrase | Silica Microparticles | Folded Fraction: 0.87 ± 0.02 | 77 ± 3 | [1] |
| DBCO-Azide (SPAAC) | Protein A | Regenerated Cellulose Membrane | Static Binding Capacity (qmax): 27.48 ± 1.31 mg/mL | Not Reported | [2] |
| Amine Coupling (EDC/NHS) | Green Fluorescent Protein (GFP) | Dextran | 20% loss of material after 50 measurements | Not Reported | [3] |
| DBCO-Azide (SPAAC) | Green Fluorescent Protein (GFP) | Dextran | 50% loss of material after 50 measurements | Not Reported |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions vary.
Table 2: Influence of DBCO Grafting Density on DNA Immobilization
| DBCO Grafting Density on PLL-OEG (%) | SPR Signal Response (pm) |
| < 5 | ~4000 |
| ≥ 5 | ~8500 |
Data adapted from a study on the immobilization of azide-labeled DNA probes on a poly-L-lysine (PLL) scaffold functionalized with DBCO. A higher DBCO content led to a significantly higher signal response, indicating greater immobilization.
Experimental Protocols
Protocol 1: Surface Functionalization with Azide Groups
This protocol describes the modification of an amine-functionalized surface with azide groups, making it ready for reaction with a DBCO-modified biomolecule.
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide, amino-functionalized gold surface)
-
Azido-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMF or DMSO.
-
Wash the amine-functionalized surface with DI water and dry under a stream of nitrogen.
-
Prepare a 1 mM working solution of Azido-PEG-NHS ester in PBS.
-
Immerse the surface in the Azido-PEG-NHS ester solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, wash the surface thoroughly with PBST (3 x 5 minutes) and then with DI water (2 x 5 minutes).
-
Dry the azide-functionalized surface under a stream of nitrogen. The surface is now ready for immobilization of a DBCO-containing biomolecule.
Protocol 2: Modification of Biomolecules with this compound
This protocol details the conjugation of a DBCO moiety to a protein via its primary amines using a DBCO-PEG4-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a 10 mg/mL solution of the protein in the reaction buffer.
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution. The final concentration of DMSO should be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO reagent by size exclusion chromatography (desalting column) or dialysis against PBS.
-
The DBCO-labeled protein is now ready for immobilization on an azide-functionalized surface.
Protocol 3: Immobilization of an Azide-Modified Biomolecule onto a DBCO-Functionalized Surface
This protocol describes the final immobilization step via SPAAC.
Materials:
-
DBCO-functionalized surface (prepared, for example, by reacting an amine-functionalized surface with DBCO-PEG4-NHS ester)
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in PBS
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBST
-
Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer at a concentration of 10-100 µg/mL.
-
Apply the biomolecule solution to the DBCO-functionalized surface.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C. The optimal incubation time depends on the concentration and reactivity of the biomolecule.
-
After incubation, wash the surface thoroughly with PBST (3 x 5 minutes) to remove any non-covalently bound biomolecules.
-
(Optional) Block any remaining reactive sites and reduce non-specific binding by incubating the surface with the blocking buffer for 30-60 minutes at room temperature.
-
Wash the surface again with PBST (2 x 5 minutes) and finally with DI water.
-
The surface with the immobilized biomolecule is now ready for use in downstream applications.
Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: SPAAC reaction for immobilization.
Caption: Logical flow of the immobilization process.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the efficiency of DBCO-azide ligation
Welcome to the technical support center for DBCO-azide ligation, a cornerstone of copper-free click chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for improved efficiency and success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DBCO-azide reaction yield is low. What are the common causes and how can I improve it?
Low yields in DBCO-azide reactions can stem from several factors. Here’s a troubleshooting guide to address common issues:
-
Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide reagent can limit the reaction. It is generally recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to boost efficiency.[1]
-
Reaction Conditions: Temperature and reaction time are critical. DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally result in faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C. In some cases, extending the incubation to 24-48 hours may be necessary to maximize the yield.
-
Reagent Quality and Stability: The stability of your DBCO and azide reagents is paramount. DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). It's recommended to use fresh reagents and allow them to reach room temperature before opening to prevent condensation. DBCO-functionalized antibodies can lose 3-5% of their reactivity over four weeks when stored at 4°C or -20°C. For long-term storage, avoid buffers containing azides and thiols.
-
Solvent Choice: The choice of solvent can impact reaction efficiency. DBCO click chemistry is compatible with various solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If a DBCO reagent has poor water solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF first and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.
-
Interfering Substances: Ensure your buffers do not contain sodium azide, as it will react with the DBCO group. Also, if you are using DBCO-NHS esters for protein labeling, avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.
Q2: How can I monitor the progress of my DBCO-azide ligation?
The progress of the SPAAC ligation reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease.
Q3: What are the best storage conditions for DBCO-labeled molecules?
DBCO-functionalized molecules, particularly antibodies, should be stored properly to maintain their reactivity. Storage at -20°C is recommended, and for long-term stability, -80°C may be preferable. DBCO reagents in solid form are generally stable at -20°C for a year or more, but once dissolved in DMSO, their stability decreases to a few months at -20°C. It is crucial to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Optimizing your experimental parameters is key to achieving high-efficiency ligation. The following tables provide recommended starting points for your experiments.
Table 1: Recommended Reaction Conditions for DBCO-Azide Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 - 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. For some reactions, up to 48 hours may be beneficial. |
| pH | 7.0 - 9.0 | For NHS ester conjugations, a pH of 7-9 is recommended. |
| Organic Solvent (if used) | < 20% | To avoid precipitation of proteins when using solvents like DMSO or DMF. |
Table 2: Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | 0.24 | |
| BCN | Benzyl azide | 0.07 | |
| DBCO | Phenyl azide | 0.033 | |
| BCN | Phenyl azide | 0.2 |
Note: BCN (Bicyclononyne) is another strained alkyne used in copper-free click chemistry. The reactivity can vary depending on the specific azide and cyclooctyne pairing.
Experimental Protocols
Here are detailed methodologies for key experiments involving DBCO-azide ligation.
Protocol 1: General Protein-Small Molecule Conjugation via DBCO-Azide Ligation
This protocol outlines the steps for conjugating a DBCO-activated protein with an azide-containing small molecule.
Materials:
-
DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized small molecule.
-
DMSO (if the small molecule is not water-soluble).
-
Quenching reagent (e.g., Tris or glycine solution, if applicable).
Procedure:
-
Preparation of Reactants:
-
Ensure the DBCO-activated protein is in an appropriate buffer, free of interfering substances like sodium azide.
-
If the azide-functionalized small molecule is not water-soluble, dissolve it in a minimal amount of DMSO.
-
-
Reaction Setup:
-
Add the azide-functionalized small molecule solution to the DBCO-activated protein solution. A typical molar excess of the small molecule is 2-4 fold.
-
Gently mix the reaction solution. If DMSO is used, ensure the final concentration does not exceed 20%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the excess unreacted small molecule using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
-
Validation:
-
Validate the final conjugate using methods like SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated protein, or mass spectrometry.
-
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol describes the activation of an antibody with a DBCO-NHS ester prior to the click reaction.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS).
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0).
-
Spin desalting column or dialysis equipment.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be below 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Quenching:
-
Add the quenching solution (e.g., Tris) to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis. The DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.
-
Visualizations
The following diagrams illustrate key aspects of the DBCO-azide ligation process.
References
Troubleshooting low yield in DBCO-NHCO-PEG4-amine conjugation reactions
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in DBCO-NHS-PEG4-amine conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Quality and Handling
Question 1: My DBCO-PEG4-NHS ester may have degraded. How can I check its quality and prevent this?
Answer: The N-hydroxysuccinimide (NHS) ester on your DBCO-PEG4 linker is highly susceptible to hydrolysis. Moisture is the primary cause of degradation, converting the reactive NHS ester into a non-reactive carboxylic acid.
-
Prevention:
-
Storage: Always store the reagent desiccated and at the recommended temperature (typically -20°C or -80°C).
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Reconstitution: Use a high-quality, anhydrous, amine-free solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare stock solutions. Prepare only the amount needed for the experiment, as the reagent is less stable in solution.
-
-
Quality Check: While direct activity assays are complex, you can infer degradation if you observe a consistent and significant drop in conjugation efficiency with a fresh, reliable amine-containing molecule under previously optimized conditions.
Question 2: Could my amine-containing molecule be the source of the problem?
Answer: Yes, the purity and concentration of your amine-containing molecule (e.g., protein, antibody, or peptide) are critical.
-
Buffer Contamination: Ensure your molecule's buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with your target molecule for reaction with the DBCO-PEG4-NHS ester. Buffers like phosphate-buffered saline (PBS) or borate buffer are recommended.
-
Concentration Accuracy: Inaccurate concentration measurement of your target molecule will lead to suboptimal molar ratios, directly impacting yield. Use a reliable method like a BCA or Bradford assay to determine the protein concentration.
-
Purity: Contaminants in your protein preparation can interfere with the reaction. Ensure your protein is highly purified.
Section 2: Reaction Conditions
Question 3: What is the optimal pH for the conjugation reaction, and why is it so important?
Answer: The pH of the reaction buffer is one of the most critical parameters. The recommended pH range for NHS ester-amine coupling is 7.2 to 8.5 .
-
Mechanism: At a neutral to slightly alkaline pH, the primary amine on your target molecule is sufficiently deprotonated and nucleophilic to attack the NHS ester.
-
Below pH 7: The amine group becomes protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.
-
Above pH 8.5: While the reaction rate increases, the rate of hydrolysis of the NHS ester also increases dramatically. This competing hydrolysis reaction becomes the dominant pathway, leading to low conjugation yield.
Question 4: I am observing very low to no conjugation. What reaction parameters should I optimize?
Answer: If you are experiencing low yields, systematically optimizing reaction conditions is key. Molar ratio, reaction time, and temperature are the primary variables to investigate.
-
Molar Ratio: Start with a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester over your amine-containing molecule. If the yield is still low, you can increase this ratio, but be mindful that excess unreacted linker will need to be removed during purification.
-
Reaction Time & Temperature: The reaction is typically run for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C. If your molecule is sensitive, performing the reaction at 4°C for a longer duration can help minimize degradation while still allowing the conjugation to proceed.
The table below summarizes key parameters for optimizing your conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Crucial for balancing amine reactivity and NHS ester stability. |
| Molar Ratio (DBCO:Amine) | 5:1 to 20:1 | Start in this range and optimize based on results. |
| Reaction Time | 30 min - 2 hours (RT) or 2 - 4 hours (4°C) | Longer times may be needed for less reactive amines or lower temperatures. |
| Temperature | Room Temperature (20-25°C) or 4°C | Use 4°C for sensitive proteins to minimize degradation. |
| Solvent | Anhydrous DMF or DMSO | For reconstituting the DBCO-PEG4-NHS ester. |
| Reaction Buffer | PBS, Borate, or Bicarbonate | Must be free of primary amines like Tris or glycine. |
Section 3: Purification and Analysis
Question 5: How do I effectively remove unreacted DBCO-PEG4-NHS and other byproducts after the reaction?
Answer: Proper purification is essential to remove excess linker and hydrolysis byproducts, which can interfere with downstream applications. The appropriate method depends on the size and nature of your conjugated molecule.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for purifying modified proteins and antibodies (e.g., using Sephadex G-25 columns). It efficiently separates the larger conjugated molecule from the smaller, unreacted DBCO linker.
-
Dialysis: An alternative for larger molecules, though it is generally slower than SEC. Ensure a significant volume difference between the dialysis buffer and your sample.
-
Reverse-Phase HPLC (RP-HPLC): Suitable for purifying smaller molecules like peptides. It allows for high-resolution separation of the conjugated product from the starting materials.
Experimental Protocol: General DBCO-PEG4-NHS Conjugation
This protocol provides a general workflow. You must adapt it based on your specific molecules and experimental goals.
-
Buffer Exchange: Ensure your amine-containing molecule (e.g., antibody) is in an amine-free buffer (e.g., PBS, pH 7.4). If needed, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare DBCO-PEG4-NHS Stock: Allow the vial of DBCO-PEG4-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-fold) of the DBCO-PEG4-NHS ester stock solution to your protein solution. Mix gently by pipetting or brief vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring or rotation.
-
Purification: Purify the conjugate from unreacted DBCO reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Confirm the success of the conjugation. The degree of labeling (DOL) can be determined using methods like MALDI-TOF mass spectrometry or by quantifying the DBCO absorbance at ~309 nm if the protein's absorbance spectrum is known.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.
Caption: Troubleshooting workflow for low-yield DBCO-amine conjugations.
Caption: Reaction scheme for DBCO-PEG4-NHS ester with a primary amine.
Technical Support Center: Optimizing SPAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am observing very low to no conjugation. What are the potential causes and solutions?
A: Low or no product formation in SPAAC reactions can stem from several factors, including reaction kinetics, reactant stability, and reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Problem: Degradation of the strained alkyne (e.g., DBCO, BCN) or the azide-containing molecule. Strained alkynes can be susceptible to degradation if not stored properly.
-
Solution: Use freshly prepared or properly stored reagents. Store strained alkynes under an inert atmosphere, protected from light, and at recommended temperatures (typically -20°C or -80°C).[1][2] If possible, verify the integrity of your reagents using techniques like NMR or mass spectrometry.[2]
-
-
Optimize Reaction Kinetics:
-
Problem: The intrinsic reactivity of the specific alkyne and azide pair is low.
-
Solution:
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can enhance the reaction rate.[1][2]
-
Increase Temperature: If the stability of your biomolecules permits, increasing the reaction temperature to 25°C or 37°C can significantly accelerate the reaction rate.
-
Prolong Reaction Time: Monitor the reaction over a longer period, such as 24-48 hours, as some SPAAC reactions can be slow.
-
-
-
Address Steric Hindrance:
-
Problem: The azide or alkyne functional group is not easily accessible, hindering the reaction.
-
Solution: Consider introducing a PEG spacer to the linker of your azide or alkyne to increase its accessibility. The presence of a PEG linker has been shown to enhance reaction rates.
-
-
Evaluate Buffer Conditions:
-
Problem: The chosen buffer system is not optimal for the reaction.
-
Solution:
-
Buffer Type: Switch to a different buffer system. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.
-
pH: Optimize the pH of the reaction buffer. Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions. However, the optimal pH can be reactant-dependent.
-
-
Figure 1. A logical troubleshooting guide for low yield in SPAAC reactions.
Issue 2: Side Reactions and Non-Specific Labeling
Q: I am observing multiple products or non-specific labeling. What could be the cause?
A: While SPAAC is known for its high selectivity, side reactions can occur, particularly with highly reactive strained alkynes or in the presence of certain functional groups.
Common Side Reactions:
-
Thiol-yne Reaction: Strained alkynes can react with free thiol groups (e.g., from cysteine residues in proteins or buffer additives like DTT) in an azide-independent manner.
Mitigation Strategies:
-
Block Free Thiols: Before the SPAAC reaction, block free thiols using an alkylating agent like iodoacetamide (IAM).
-
Purify Starting Materials: Ensure the purity of your azide and alkyne reagents to avoid reactions with impurities.
-
Optimize Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can increase selectivity.
-
Reduce Reaction Time: Monitor the reaction and stop it once the desired product has formed to minimize the formation of side products.
-
Figure 2. Competing reaction pathways for a strained alkyne in the presence of thiols.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for my SPAAC reaction?
A: The choice of buffer can significantly impact SPAAC reaction rates. While PBS is commonly used, studies have shown that other buffers can offer better performance.
-
HEPES: Often exhibits higher reaction rates compared to PBS.
-
Borate Buffer: Can also lead to high reaction rates, particularly at higher pH.
-
Cell Culture Media: DMEM has been shown to result in faster reactions than RPMI.
Recommendation: If you are experiencing slow kinetics, consider switching from PBS to HEPES buffer.
Q2: What is the optimal pH for a SPAAC reaction?
A: Generally, a slightly alkaline pH of 7.5-8.5 is recommended for SPAAC reactions, as it can increase the reaction rate. However, the effect of pH can be dependent on the specific azide and alkyne used. It is advisable to perform a pH optimization study for your specific system if you are aiming for maximum efficiency.
Q3: How does temperature affect SPAAC reactions?
A: Increasing the reaction temperature generally increases the reaction rate. Reactions are often performed between room temperature (25°C) and physiological temperature (37°C) to balance reaction speed and the stability of the biomolecules involved.
Q4: Can I use co-solvents to improve the solubility of my reactants?
A: Yes, organic co-solvents like DMSO or acetonitrile can be used to improve the solubility of hydrophobic reactants. However, the presence of organic co-solvents can also impact the reaction rate, so their use should be carefully considered and optimized.
Q5: Are there any additives that can enhance SPAAC reaction rates?
A: Yes, surfactants can be used to accelerate SPAAC reactions, particularly when dealing with hydrophobic reactants. Micellar catalysis using anionic or cationic surfactants has been shown to cause significant rate enhancements.
Data Presentation
Table 1: Effect of Buffer Type and pH on SPAAC Rate Constants (k₂ in M⁻¹s⁻¹)
| Buffer | pH | Temperature (°C) | Azide 1 (3-azido-L-alanine) | Azide 2 (1-azido-1-deoxy-β-D-glucopyranoside) |
| PBS | 7 | 25 | 0.32 | 0.85 |
| HEPES | 7 | 25 | 0.55 | 1.22 |
| MES | 5 | 25 | 0.21 | 0.45 |
| Borate | 10 | 37 | 0.95 | 1.18 |
| DMEM | 7.4 | 37 | 0.59 | 0.97 |
| RPMI | 7.4 | 37 | 0.27 | 0.77 |
| Data synthesized from a study by Knight et al. |
Experimental Protocols
Protocol: General Procedure for a Trial SPAAC Reaction
This protocol outlines a general procedure for performing a small-scale trial SPAAC reaction to test buffer conditions.
Materials:
-
Azide-modified molecule of interest
-
Strained alkyne-modified molecule of interest (e.g., DBCO-functionalized)
-
Reaction buffers (e.g., PBS pH 7.4, HEPES pH 7.5)
-
Organic co-solvent if needed (e.g., DMSO)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Incubator or temperature-controlled shaker
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified molecule in the desired reaction buffer to create a stock solution (e.g., 10 mM).
-
Dissolve the strained alkyne-modified molecule in an appropriate solvent (e.g., DMSO for a DBCO-NHS ester) to create a stock solution (e.g., 10 mM).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the desired volume of the reaction buffer.
-
Add the azide-modified molecule to the desired final concentration (e.g., 1 mM).
-
Add the strained alkyne-modified molecule to the desired final concentration (e.g., 1 mM). A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Ensure the final concentration of any organic co-solvent is compatible with your biomolecules (typically <10%).
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C) with gentle mixing.
-
Reaction times can vary from 1 to 24 hours.
-
-
Monitoring and Analysis:
-
Monitor the progress of the reaction using a suitable analytical technique such as SDS-PAGE, HPLC, or mass spectrometry.
-
For DBCO-containing molecules, the reaction can sometimes be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at around 310 nm.
-
Protocol: Determining SPAAC Kinetics using NMR Spectroscopy
This protocol provides a method for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
Strained alkyne
-
Azide-containing molecule
-
Internal standard (a non-reactive compound with a distinct NMR signal)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
-
NMR Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection should be based on the expected reaction rate.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time.
-
For a second-order reaction with equal initial concentrations, the plot of 1/[Reactant] vs. time will be linear. The slope of this line will be the second-order rate constant (k₂).
-
Figure 3. Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.
References
Technical Support Center: Preventing Protein Aggregation During DBCO Labeling
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during Dibenzocyclooctyne (DBCO) labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during DBCO labeling?
A1: Protein aggregation during DBCO labeling can be attributed to several factors. A primary cause is the inherent hydrophobicity of the DBCO moiety itself. When multiple hydrophobic DBCO groups are conjugated to a protein, they can interact, leading to aggregation to minimize exposure to the aqueous environment. Other contributing factors include suboptimal buffer conditions (e.g., pH close to the protein's isoelectric point), high protein concentration, elevated reaction temperatures, and over-labeling with the DBCO reagent.[1]
Q2: How can the choice of DBCO reagent affect protein aggregation?
A2: The structure of the DBCO reagent plays a crucial role. Using a DBCO reagent with a hydrophilic spacer, such as polyethylene glycol (PEG), between the DBCO group and the reactive moiety (e.g., NHS ester) can significantly reduce aggregation.[2] The PEG linker increases the overall hydrophilicity of the labeled protein, counteracting the hydrophobic nature of the DBCO group and improving solubility.[2]
Q3: What is the optimal pH for DBCO labeling to minimize aggregation?
A3: For DBCO-NHS ester labeling, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation to primary amines.[3] However, the optimal pH for maintaining protein stability is protein-dependent. It is crucial to select a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure the protein has a net charge, which promotes repulsion between protein molecules and reduces the likelihood of aggregation.[1]
Q4: Can additives in the reaction buffer help prevent aggregation?
A4: Yes, various additives, also known as excipients, can be included in the labeling buffer to enhance protein stability. These can include sugars like trehalose and sucrose, amino acids such as arginine, and non-ionic surfactants like Polysorbate 80 (Tween-80). These excipients can help by stabilizing the protein's native structure, reducing intermolecular interactions, and preventing surface-induced denaturation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DBCO labeling.
| Problem | Possible Cause | Solution |
| Visible Precipitation or Cloudiness in the Reaction Mixture | - Protein concentration is too high.- The pH of the buffer is too close to the protein's isoelectric point (pI).- The molar excess of the DBCO reagent is too high, leading to over-labeling and increased hydrophobicity.- The protein is inherently unstable under the reaction conditions. | - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).- Adjust the buffer pH to be at least 1 unit above or below the protein's pI.- Titrate the DBCO reagent to find the optimal molar excess that provides sufficient labeling without causing aggregation.- Add stabilizing excipients to the buffer (see table below). |
| Low Yield of Labeled Protein After Purification | - Aggregated protein was lost during the purification step (e.g., size-exclusion chromatography).- The protein precipitated and was removed by centrifugation before purification. | - Optimize the labeling reaction to prevent aggregation using the strategies mentioned above.- Use a purification method that can separate monomers from aggregates, such as size-exclusion chromatography (SEC). |
| Inconsistent Labeling Efficiency | - Hydrolysis of the DBCO-NHS ester due to moisture or improper storage.- Presence of primary amines (e.g., Tris buffer) in the protein solution, which compete with the protein for the NHS ester. | - Store the DBCO-NHS ester under dry conditions and prepare the stock solution immediately before use.- Ensure the protein is in an amine-free buffer, such as PBS or HEPES, before adding the DBCO reagent. |
| Loss of Protein Activity After Labeling | - Labeling of critical residues in the protein's active site.- Denaturation and aggregation of the protein. | - Reduce the molar excess of the DBCO reagent to decrease the degree of labeling.- If possible, use site-specific labeling techniques to avoid modification of the active site.- Implement strategies to prevent aggregation, as this can also lead to loss of function. |
Recommended Buffer Conditions to Minimize Aggregation
The following table summarizes recommended concentrations of common excipients to include in the DBCO labeling buffer to improve protein stability. The optimal conditions should be determined empirically for each specific protein.
| Excipient | Recommended Concentration Range | Mechanism of Action | Reference |
| L-Arginine | 50 - 100 mM | Suppresses protein-protein interactions and aggregation. | |
| Trehalose | 0.5 - 1.0 M | Stabilizes protein structure through preferential hydration. | |
| Sucrose | 0.25 - 0.5 M | Acts as a protein stabilizer, similar to trehalose. | |
| Polysorbate 80 (Tween-80) | 0.01 - 0.1% (w/v) | Non-ionic surfactant that prevents surface adsorption and aggregation. | |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
Experimental Protocol: DBCO Labeling of an Antibody with Aggregation Prevention
This protocol provides a detailed methodology for labeling an antibody with a DBCO-NHS ester, incorporating steps to minimize aggregation.
1. Materials
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anti-Aggregation Buffer: PBS, pH 7.4, supplemented with 50 mM L-Arginine and 0.05% Polysorbate 80
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
2. Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances like sodium azide, perform a buffer exchange into the Anti-Aggregation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Anti-Aggregation Buffer.
3. DBCO-NHS Ester Preparation
-
Allow the vial of DBCO-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG4-NHS Ester in anhydrous DMSO.
4. Labeling Reaction
-
Add a 10- to 20-fold molar excess of the 10 mM DBCO-PEG4-NHS Ester stock solution to the antibody solution. Add the DBCO solution dropwise while gently stirring to avoid localized high concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. Lower temperatures can help reduce aggregation for sensitive proteins.
5. Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 50 mM to stop the labeling reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
6. Purification of the DBCO-Labeled Antibody
-
Remove the excess, unreacted DBCO reagent and quenching agent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified DBCO-labeled antibody.
7. Characterization
-
Determine the concentration of the labeled antibody using a protein concentration assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Visualizing the Process
DBCO Labeling and Aggregation Pathway
The following diagram illustrates the desired DBCO labeling reaction and the competing pathway of protein aggregation.
Caption: DBCO labeling pathway and competing protein aggregation.
Troubleshooting Workflow for Protein Aggregation
This workflow provides a logical sequence of steps to diagnose and resolve protein aggregation during DBCO labeling.
Caption: Troubleshooting workflow for protein aggregation.
References
DBCO-NHCO-PEG4-amine stability issues and degradation products
Welcome to the technical support center for DBCO-NHCO-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this reagent, potential degradation products, and troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules, a stable amide bond, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal primary amine for conjugation to carboxyl groups or activated esters.[1][2][3] Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise and stable linkages between biomolecules are required.[4][5] The PEG4 spacer enhances solubility and reduces steric hindrance.
Q2: What are the main stability concerns for this compound?
The main stability concerns for this compound revolve around the reactivity of the DBCO group and the integrity of the linker under various conditions. The DBCO moiety is susceptible to:
-
Acid-mediated rearrangement: Strong acidic conditions can cause the DBCO ring to undergo an inactivating rearrangement.
-
Oxidation: The strained alkyne of the DBCO group can be oxidized, leading to a loss of reactivity towards azides. Reconstituted DBCO reagents are particularly susceptible to oxidation and hydration of the triple bond.
-
Reaction with certain reagents: Exposure to iodine-based oxidizers can lead to the cleavage of the adjacent amide bond.
The amide bond and the PEG linker are generally stable under physiological conditions. However, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C or below, protected from light and moisture. For solutions in organic solvents like DMSO, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. Once reconstituted, the reagent should be used promptly.
Q4: What are the potential degradation products of this compound?
While the exact structures of all degradation products are not exhaustively defined in publicly available literature, based on the known reactivity of the DBCO moiety, potential degradation products could arise from:
-
Acid-Catalyzed Rearrangement: Strong acids can induce a rearrangement of the DBCO ring, leading to an isomer that is no longer reactive with azides.
-
Oxidation of the Alkyne: Oxidation can lead to the formation of various oxygenated derivatives of the cyclooctyne ring, which would inhibit the click reaction.
-
Hydrolysis of the Amide Bond: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, cleaving the molecule into a DBCO-containing fragment and the PEG4-amine portion.
-
Cleavage adjacent to DBCO: In the presence of iodine-containing oxidizers, the amide bond adjacent to the DBCO group can be cleaved, potentially through the formation of an unstable N-iodo amide intermediate.
The primary amine is generally stable but its reactivity is pH-dependent.
Troubleshooting Guide
Low or No Conjugation Yield
One of the most common issues encountered is a low or negligible yield of the desired conjugate. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Citations |
| Degraded DBCO Reagent | Use a fresh aliquot of this compound. Ensure proper storage conditions (-20°C or -80°C, desiccated, protected from light). Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Suboptimal Reaction Buffer | Ensure the buffer does not contain azides, which will compete with your azide-labeled molecule. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer at a pH of 7-9 for reactions involving the amine group. | |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of the DBCO reagent to the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is often recommended. | |
| Low Reactant Concentration | Increase the concentration of both reactants if possible. DBCO-azide reactions are second-order, and higher concentrations lead to faster reaction rates. | |
| Suboptimal Reaction Temperature and Time | Reactions are typically efficient at room temperature (20-25°C) for 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time (e.g., overnight). If faster kinetics are needed, the temperature can be increased to 37°C. | |
| Presence of Interfering Substances | Ensure that your reaction mixture does not contain thiols if you are working with a maleimide-functionalized partner, as this can lead to side reactions. | |
| Inefficient Purification | Poor recovery after purification will result in a low final yield. Optimize your purification method (e.g., size-exclusion chromatography, dialysis) to efficiently separate the conjugate from unreacted reagents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
HPLC system with a C18 column and UV and/or Mass Spectrometry (MS) detector
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., PBS) at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.
-
Control: Keep a sample of the stock solution in a neutral buffer at the recommended storage temperature (-20°C) protected from light.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
5. Analytical Methods:
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% formic acid or TFA.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at the absorbance maximum of the DBCO group (~309 nm) and other relevant wavelengths to detect degradation products.
-
Quantification: Determine the percentage of remaining this compound and the formation of degradation products by comparing peak areas to the time-zero control.
-
-
LC-MS Analysis:
-
Use a similar HPLC method coupled to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This will help in elucidating the structures of the degradation products.
-
Data Presentation
The stability of this compound can be quantitatively assessed by monitoring the percentage of the intact compound remaining over time under different stress conditions.
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Time (hours) | % Remaining Intact Compound | Major Degradation Products Observed (Hypothetical m/z) |
| Control (-20°C) | 48 | >99% | N/A |
| 0.1 M HCl (60°C) | 24 | 65% | m/z corresponding to rearranged DBCO, hydrolyzed amide |
| 0.1 M NaOH (60°C) | 24 | 75% | m/z corresponding to hydrolyzed amide |
| 3% H₂O₂ (RT) | 24 | 50% | m/z corresponding to oxidized DBCO |
| PBS pH 7.4 (80°C) | 48 | 85% | Minor degradation products |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Degradation Pathway of this compound
Experimental Workflow for Stability Assessment
References
Side reactions of DBCO linkers and how to avoid them
Welcome to our technical support center for DBCO (Dibenzocyclooctyne) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of DBCO in bioconjugation, particularly in the context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of DBCO linkers?
A1: DBCO linkers are primarily used for copper-free "click chemistry," a type of bioorthogonal reaction.[1][2][3] They react specifically with azide-functionalized molecules to form a stable triazole linkage.[1][2] This reaction is highly efficient and biocompatible, making it ideal for conjugating biomolecules such as proteins, antibodies, and oligonucleotides under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
Q2: What are the main advantages of using DBCO linkers for bioconjugation?
A2: The key advantages of DBCO linkers include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells and organisms.
-
High Specificity (Bioorthogonality): DBCO reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological systems like amines and thiols.
-
Fast Reaction Kinetics: The inherent ring strain of the DBCO molecule allows for rapid conjugation with azides at room temperature.
-
Stability: Both the DBCO linker and the resulting triazole bond are stable under typical physiological and experimental conditions.
Q3: Can I use buffers containing sodium azide (NaN₃) in my DBCO conjugation reaction?
A3: No, you should strictly avoid buffers containing sodium azide. The azide in the buffer will react with your DBCO-functionalized molecule, effectively quenching the desired reaction with your azide-tagged molecule of interest.
Q4: What is the optimal pH for a DBCO-azide conjugation reaction?
A4: DBCO-azide reactions are robust and can proceed over a wide pH range. However, for reactions involving the functionalization of proteins with DBCO-NHS esters, a pH of 7-9 is recommended to ensure the efficient reaction of the NHS ester with primary amines while minimizing hydrolysis of the ester. For the subsequent copper-free click reaction, a physiological pH of around 7.4 is commonly used.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product
Symptoms:
-
Analysis by SDS-PAGE, chromatography (e.g., SEC, HIC), or mass spectrometry shows a low yield or complete absence of the desired conjugate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of DBCO Reagent | DBCO reagents, particularly those with NHS esters, are sensitive to moisture and can hydrolyze over time. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion. |
| Instability of DBCO-labeled Molecule | The DBCO group can lose reactivity over time due to oxidation or reaction with water. It is recommended to use DBCO-labeled molecules as soon as possible after preparation. For short-term storage, store at -20°C. DBCO-modified antibodies have been shown to lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants. A 1.5 to 3-fold molar excess of one component is often recommended. Increase the concentration of reactants, as higher concentrations can improve reaction efficiency. Extend the incubation time; reactions can be run overnight at 4°C for sensitive biomolecules. Consider performing the reaction at a slightly elevated temperature, such as 37°C, to increase the reaction rate. |
| Presence of Interfering Substances | Ensure that your buffers do not contain azides, which will react with the DBCO group. If using a DBCO-maleimide linker, avoid buffers containing thiols. For DBCO-NHS ester reactions, avoid primary amine-containing buffers like Tris or glycine. |
Issue 2: Aggregation of the Conjugate
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture or purified product.
-
Detection of high molecular weight species by Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the DBCO Linker | The DBCO moiety is inherently hydrophobic, which can lead to aggregation, especially when multiple DBCO groups are conjugated to a biomolecule. |
| High Drug-to-Antibody Ratio (DAR) | A high degree of labeling with hydrophobic DBCO-payloads can increase the overall hydrophobicity of the conjugate, promoting aggregation. |
| Solution | Incorporate a Hydrophilic Spacer: Use DBCO linkers containing a hydrophilic polyethylene glycol (PEG) spacer. PEG linkers can significantly reduce aggregation by increasing the overall hydrophilicity of the conjugate. |
| Solution | Optimize the Degree of Labeling: Reduce the molar excess of the DBCO-linker during the conjugation reaction to achieve a lower average DAR. |
| Solution | Formulation Buffer Screening: Screen different formulation buffers with varying pH and excipients to improve the solubility and stability of the final conjugate. |
Side Reactions and How to Avoid Them
While the DBCO-azide reaction is highly specific, side reactions can occur under certain conditions, particularly with the DBCO moiety itself.
Reaction with Thiols
Although generally considered bioorthogonal, DBCO can react with free thiols (sulfhydryl groups), especially at higher concentrations and prolonged reaction times. This can be a concern when working with proteins containing accessible cysteine residues.
Avoidance Strategy:
-
Protect or Block Free Thiols: If your protein of interest has reactive cysteines that are not the intended site of conjugation, consider protecting them with a reversible blocking agent prior to introducing the DBCO linker.
-
Use Thiol-Free Buffers: When working with DBCO-maleimide reagents, it is crucial to use buffers that do not contain sulfhydryl-containing components like dithiothreitol (DTT) or β-mercaptoethanol.
Acid-Mediated Rearrangement
DBCO can undergo an inactivating rearrangement under strongly acidic conditions, such as the trifluoroacetic acid (TFA) used for peptide cleavage from a resin during solid-phase peptide synthesis (SPPS).
Avoidance Strategy:
-
Post-Synthesis Labeling: The most common approach is to introduce the DBCO moiety after the peptide has been cleaved from the resin and purified. This can be achieved by reacting a DBCO-NHS ester with a primary amine on the peptide or a DBCO-maleimide with a cysteine residue.
-
Use of Protecting Groups: For incorporation during SPPS, a copper(I)-based protection strategy has been developed to shield the DBCO group from acid-mediated rearrangement during cleavage.
Hydrolysis of DBCO-NHS Esters
DBCO-NHS esters are susceptible to hydrolysis, especially in aqueous buffers. This competing reaction reduces the amount of active DBCO-NHS ester available to react with primary amines on the target molecule.
Avoidance Strategy:
-
Control pH: Perform the conjugation reaction at a pH between 7 and 9. While the reaction with amines is favored in this range, be aware that the rate of hydrolysis also increases with pH.
-
Use Concentrated Protein Solutions: Using a higher concentration of the protein or molecule to be labeled will favor the bimolecular reaction with the amine over the unimolecular hydrolysis of the NHS ester.
-
Prepare Fresh Reagents: Always dissolve the DBCO-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO moiety using a DBCO-NHS ester, followed by the click reaction with an azide-functionalized molecule.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 100 mM Tris or glycine in water)
-
Desalting column or dialysis cassette for purification
-
Azide-functionalized molecule of interest
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Allow the DBCO-NHS ester vial to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Antibody Conjugation:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column or by dialysis.
-
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted azide-functionalized molecule.
-
Visualizations
Caption: Potential reaction pathways of a DBCO moiety.
Caption: Troubleshooting workflow for low conjugation yield.
References
Optimizing the molar ratio of DBCO linker to azide-modified protein
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the molar ratio of dibenzocyclooctyne (DBCO) linkers to azide-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, a molar excess of one reactant is recommended. A common starting point is to use 1.5 to 10 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2][3] If the azide-activated molecule is more precious or in limited supply, this ratio can be inverted.[1][4] For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is a good starting point.
Q2: What molar excess of DBCO-NHS ester should be used to label a protein?
A2: For labeling proteins with a DBCO-NHS ester, a 10- to 50-fold molar excess of the DBCO reagent is often recommended. For antibodies, a 20- to 30-fold molar excess is a common starting point. The optimal ratio is empirical and depends on the protein's concentration and the number of available primary amines (e.g., lysine residues). For instance, at a molar excess of 5 to 10 moles of DBCO per mole of antibody, the highest conjugation yield in the subsequent click reaction is often observed.
Q3: What are the recommended reaction conditions (temperature and duration) for the DBCO-azide reaction?
A3: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Reactions are typically run for 4-12 hours at room temperature (20-25°C). To protect sensitive biomolecules, the reaction can be performed overnight at 4°C. Longer incubation times of up to 48 hours may be necessary to maximize the yield in some cases.
Q4: Which solvents and buffers are compatible with DBCO click chemistry?
A4: This reaction is compatible with a variety of solvents, including aqueous buffers (like PBS) and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers at a pH of 7-9 are preferred. If the DBCO reagent is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture. It's crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.
Q5: Are there any buffer components that should be avoided?
A5: Yes, buffers containing sodium azide must be avoided as the azide anion will react with the DBCO group, reducing conjugation efficiency. Buffers containing primary amines, such as Tris or glycine, should also be avoided during the NHS ester labeling step as they will compete with the protein's amines for reaction with the DBCO-NHS ester.
Q6: How can I monitor the progress of the DBCO-azide reaction?
A6: The DBCO group has a characteristic UV absorbance maximum around 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time, which indicates the consumption of the DBCO reagent as it reacts with the azide.
Troubleshooting Guide
Problem: Low or no conjugation of DBCO and azide.
-
Possible Cause 1: Reagent Instability or Degradation.
-
Solution: DBCO reagents can be susceptible to degradation, especially when dissolved in DMSO. Use freshly prepared DBCO-NHS ester solutions. While DBCO-functionalized antibodies can be stored at -20°C for up to a month, the DBCO group's reactivity can decrease over time due to oxidation. For long-term storage, avoid azide- and thiol-containing buffers.
-
-
Possible Cause 2: Ineffective Labeling.
-
Solution: Confirm that both biomolecules are successfully labeled with their respective DBCO or azide moieties. The degree of labeling (DOL) for the DBCO-protein can be determined by measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO).
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Solution: Optimize the reaction conditions by adjusting the molar excess of one component or increasing the reactant concentrations. Consider increasing the incubation time or performing the reaction at a higher temperature (e.g., 37°C) to improve efficiency.
-
Problem: Protein Precipitation During Labeling or Conjugation.
-
Possible Cause 1: High Molar Excess of DBCO Reagent.
-
Solution: Using a high molar ratio of certain DBCO-NHS esters (above 5-fold) can lead to protein and/or DBCO precipitation. The hydrophobicity of the DBCO moiety can also contribute to protein aggregation. Try reducing the molar excess of the DBCO reagent during the labeling step.
-
-
Possible Cause 2: High Concentration of Organic Solvent.
-
Solution: Ensure the final concentration of organic solvents like DMSO or DMF is kept below 20% of the total reaction volume to maintain protein solubility.
-
Problem: Low Recovery of Conjugate After Purification.
-
Possible Cause 1: Inefficient Purification Method.
-
Solution: Standard purification methods include spin desalting columns, dialysis, size-exclusion chromatography, or HPLC. If you experience low recovery with commercial filtration products, consider trying regenerated cellulose filters or a gravity-flow gel filtration column to collect and analyze individual fractions.
-
-
Possible Cause 2: Protein Aggregation.
-
Solution: The hydrophobicity of DBCO can sometimes lead to aggregation of the final conjugate, which may be lost during filtration. Analyze the sample for aggregates using size-exclusion chromatography (SEC).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing DBCO-azide conjugation reactions.
Table 1: Recommended Molar Ratios for DBCO-Azide Reactions
| Reaction Step | Reactants | Recommended Molar Ratio | Reference(s) |
| Protein Labeling | DBCO-NHS Ester : Protein | 10:1 to 50:1 | |
| DBCO-NHS Ester : Antibody | 20:1 to 30:1 | ||
| DBCO-NHS Ester : Antibody | 5:1 to 10:1 (for highest yield) | ||
| Click Reaction | DBCO-Molecule : Azide-Molecule | 1.5:1 to 10:1 | |
| Azide-Molecule : DBCO-Antibody | 2:1 to 4:1 | ||
| Azide-Small Molecule : DBCO-Antibody | 7.5:1 (recommended start) |
Table 2: Typical Reaction Conditions for DBCO-Azide Click Chemistry
| Parameter | Recommended Range | Notes | Reference(s) |
| Temperature | 4°C to 37°C | Higher temperatures increase rate but may affect protein stability. | |
| Reaction Time | 4 to 12 hours | Can be extended up to 48 hours to maximize yield. | |
| pH | 7.0 to 9.0 | For reactions in aqueous buffers. | |
| Organic Solvent | < 20% (e.g., DMSO, DMF) | To avoid protein precipitation. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process involves two main stages: first, labeling the protein with a DBCO linker, and second, the click reaction with the azide-modified molecule.
Detailed Protocol: Antibody-Oligonucleotide Conjugation
This protocol details the steps for conjugating a DBCO-activated antibody with an azide-functionalized oligonucleotide.
-
Antibody Activation with DBCO-NHS Ester:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer, such as PBS (pH ~7.4).
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration remains below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
(Optional) Quench the reaction by adding a small amount of 100 mM Tris or glycine and incubate for 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column or dialysis.
-
-
Characterization of DBCO-Antibody (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 309 nm.
-
The calculation uses the molar extinction coefficients of the antibody and the DBCO group.
-
-
Click Reaction with Azide-Oligonucleotide:
-
Mix the purified DBCO-antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C to ensure a complete reaction.
-
Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.
-
Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.
-
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues encountered during DBCO-azide conjugation experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Linkers: DBCO-NHCO-PEG4-amine vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of targeted therapies and diagnostic agents. This guide provides an objective, data-driven comparison of DBCO-NHCO-PEG4-amine, a popular choice for copper-free click chemistry, with other widely used PEGylated linkers, including those based on maleimide and N-hydroxysuccinimide (NHS) ester functionalities.
This comprehensive analysis delves into the performance of these linkers across key parameters such as reaction efficiency, kinetics, and the stability of the resulting bioconjugates. By presenting quantitative data from various studies and detailing experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
The Central Role of the Linker in Bioconjugation
A linker connects a biomolecule, such as an antibody, to a payload, which could be a therapeutic drug, a fluorescent dye, or another molecule of interest. The ideal linker should be stable in biological fluids to prevent premature payload release, yet allow for efficient conjugation without perturbing the biomolecule's function. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the solubility and stability of the bioconjugate and to reduce its immunogenicity.
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. The amine group can be used to attach the linker to a payload or biomolecule through amide bond formation.
Quantitative Performance Comparison
The selection of a linker is often a trade-off between reaction kinetics, efficiency, and the stability of the final conjugate. The following tables summarize key performance indicators for DBCO-based linkers compared to maleimide- and NHS ester-based linkers. It is important to note that direct head-to-head comparisons in a single study are rare, and performance can vary based on the specific reactants, buffer conditions, and experimental setup.
Table 1: Comparison of Reaction Efficiency and Kinetics
| Linker Chemistry | Target Functional Group | Typical Reaction Time | Reported Efficiency/Yield | Key Considerations |
| DBCO (SPAAC) | Azide | 4-12 hours | >90%[1] | Highly specific and bioorthogonal. Reaction rate can be influenced by the steric hindrance of the azide. |
| Maleimide-Thiol | Thiol (e.g., Cysteine) | 30-60 minutes | 58-84%[2] | Fast reaction kinetics at neutral pH. Prone to off-target reactions with amines at higher pH and retro-Michael addition. |
| NHS Ester | Primary Amine (e.g., Lysine) | 1-4 hours | Variable (can lead to heterogeneous products) | Reacts with multiple lysine residues on a protein surface, potentially leading to a heterogeneous mixture of conjugates. |
Table 2: Comparison of Conjugate Stability
| Linker Type | Bond Formed | Stability in Plasma/Serum | Key Observations |
| DBCO (Triazole) | Triazole | Highly Stable | The triazole linkage is chemically robust and not susceptible to cleavage in biological systems. |
| Maleimide (Thioether) | Thioether | Prone to retro-Michael addition, leading to deconjugation. Stability can be improved with modifications to the maleimide structure. Approximately 50% degradation observed over 7 days in one study[3]. | The stability of the thioether bond is a significant concern, with potential for premature payload release. |
| NHS Ester (Amide) | Amide | Highly Stable | The amide bond is generally very stable under physiological conditions. |
In-Depth Look at Linker Chemistries
This compound: The Power of Bioorthogonality
DBCO-based linkers utilize SPAAC, a copper-free click chemistry reaction that offers exceptional specificity. This is a significant advantage when working with complex biological samples where side reactions with other functional groups are a concern. The reaction between DBCO and an azide is highly efficient, often proceeding to near completion under mild, physiological conditions.
However, the hydrophobicity of the DBCO group can sometimes lead to aggregation, particularly when conjugating multiple linkers to a single biomolecule. Studies have shown that increased modification of an antibody with DBCO can lead to greater complement activation, a component of the innate immune system[4].
Maleimide-PEG Linkers: Speed with a Stability Caveat
Maleimide-based linkers are widely used for their rapid and efficient reaction with thiol groups on cysteine residues at pH 6.5-7.5. This makes them a popular choice for site-specific conjugation to engineered cysteines in proteins.
The primary drawback of traditional maleimide linkers is the instability of the resulting thioether bond. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the bloodstream, leading to premature release of the payload[3]. This has driven the development of next-generation maleimide derivatives with improved stability.
NHS Ester-PEG Linkers: A Tool for Amine Conjugation
NHS ester-based linkers react with primary amines, most commonly the ε-amino group of lysine residues on proteins. Due to the abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the conjugate's pharmacokinetic properties and overall efficacy. However, for applications where site-specific conjugation is not critical, NHS ester chemistry offers a straightforward method for attaching payloads.
Visualizing the Bioconjugation Process
To better understand the workflows and chemical principles discussed, the following diagrams illustrate the structure of the linkers, a typical bioconjugation workflow, and the mechanism of action for an antibody-drug conjugate.
Caption: Chemical structures of common PEGylated linkers.
Caption: Generalized workflow for bioconjugation.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cyclooctyne Reaction Kinetics: DBCO and Alternatives in Focus
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of a cyclooctyne for strain-promoted alkyne-azide cycloaddition (SPAAC) is a critical decision that directly impacts the efficiency and success of their bioconjugation strategies. This guide provides an objective comparison of the reaction kinetics of Dibenzocyclooctyne (DBCO) with other prominent cyclooctynes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent.
The power of SPAAC lies in its ability to form stable triazole linkages in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The kinetics of this reaction, however, vary significantly depending on the structure of the cyclooctyne.[3][4] Factors such as ring strain and electronic modifications play a pivotal role in determining the second-order rate constant (k₂), a key measure of reaction speed. This guide delves into the quantitative kinetic data for commonly used cyclooctynes, outlines a standard experimental protocol for determining these rates, and provides visual representations of the underlying chemical principles and workflows.
Comparative Reaction Kinetics of Cyclooctynes
The reactivity of different cyclooctynes with azides, typically benzyl azide, serves as a benchmark for comparison. The second-order rate constants (k₂) provide a quantitative measure of how quickly the cycloaddition reaction proceeds. A higher k₂ value indicates a faster reaction, which is often desirable for applications requiring rapid labeling, especially at low concentrations of reactants.
The table below summarizes the reported second-order rate constants for the reaction of various cyclooctynes with benzyl azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |
| Bicyclononyne | BCN | ~0.002 - 0.076 |
| Difluorinated Cyclooctyne | DIFO | Varies based on isomer, generally fast |
| Biarylazacyclooctynone | BARAC | Faster than DBCO |
| Monofluorinated Cyclooctyne | MOFO | Slower than DIFO and DBCO |
| Dibenzocyclooctyne | DIBO | Slower than DBCO |
Note: The reaction rates are dependent on the specific azide, solvent, and temperature. The values presented here are for comparison purposes.
As the data indicates, DBCO exhibits a significantly faster reaction rate compared to the simpler bicyclononyne (BCN). This enhanced reactivity is attributed to the increased ring strain imposed by the fused benzene rings. For applications demanding even faster kinetics, BARAC has been reported to react more rapidly than DBCO. Conversely, cyclooctynes like MOFO and DIBO generally display slower kinetics.
Experimental Protocol: Determining SPAAC Reaction Kinetics via ¹H NMR
A common and reliable method for determining the second-order rate constant of a SPAAC reaction is through nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the direct monitoring of the consumption of reactants and the formation of products over time.
Materials:
-
Cyclooctyne of interest (e.g., DBCO)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent. The concentrations should be precisely known.
-
Reaction Setup: In an NMR tube, combine the cyclooctyne and internal standard stock solutions.
-
Initiation of Reaction: Add the azide stock solution to the NMR tube to initiate the reaction. It is common to use a pseudo-first-order condition where the azide is in significant excess (e.g., 10-fold or more) compared to the cyclooctyne.
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Data Analysis:
-
Integrate a characteristic peak of the cyclooctyne that disappears over time and a peak from the internal standard that remains constant.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the initial concentration of the azide in excess.
-
Visualizing the SPAAC Reaction and Experimental Workflow
To better understand the concepts and procedures discussed, the following diagrams, generated using the DOT language, illustrate the general SPAAC reaction and the experimental workflow for kinetic analysis.
Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for determining SPAAC reaction kinetics using NMR spectroscopy.
References
A Researcher's Guide to Site-Specific Protein Modification: Validating DBCO-NHCO-PEG4-Amine Conjugation
For researchers, scientists, and drug development professionals, the precise, site-specific modification of proteins is paramount for developing next-generation therapeutics, diagnostics, and research tools. This guide provides an objective comparison of protein modification using the heterobifunctional linker, DBCO-NHCO-PEG4-amine, with alternative methods. We present supporting experimental data, detailed protocols for validation, and clear visual workflows to facilitate informed decisions in your bioconjugation strategies.
The ability to attach molecules such as drugs, imaging agents, or other proteins to a specific site on a target protein offers unparalleled control over the final conjugate's properties, ensuring homogeneity and preserving protein function. This compound is a linker that facilitates such precision. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal amine, which can be site-specifically coupled to a protein's carboxyl groups (e.g., at the C-terminus or on aspartic/glutamic acid residues) via a stable amide bond.
Performance Comparison of Site-Specific Protein Modification Techniques
The selection of a conjugation strategy depends on several factors, including the desired site of modification, the nature of the protein, and the required stability of the final conjugate. Below is a comparison of this compound mediated conjugation with other common site-specific modification techniques.
| Feature | This compound (via Amide Bond) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Alternatives (e.g., BCN, DIFO) | Sortase-Mediated Ligation (SML) | Thiol-Maleimide Conjugation |
| Target Residue | Aspartic Acid, Glutamic Acid, C-terminus | Genetically encoded unnatural amino acids with azide or alkyne groups | C-terminal LPXTG motif | Cysteine |
| Bond Type | Amide | Triazole | Peptide Bond | Thioether |
| Specificity | High, dependent on accessible carboxyl groups | Very High | Very High | High, dependent on accessible cysteines |
| Reaction Kinetics | Moderate (hours) | DBCO > BCN; DIFO is faster than DBCO.[1] | Slow (hours to overnight) | Fast (minutes to hours) |
| Reaction Conditions | Mild (pH 4.5-7.5) | Physiological (pH 7.0-7.4) | Physiological (pH 7.0-8.0), requires Ca2+ | pH 6.5-7.5 |
| Stability of Linkage | Highly Stable | Highly Stable | Highly Stable | Prone to retro-Michael addition and thiol exchange[2] |
| Key Advantages | Utilizes native amino acids, stable bond | Bioorthogonal, high efficiency | Absolute site-specificity at a defined motif | Fast reaction kinetics |
| Key Disadvantages | Requires activation of carboxyl group | Requires genetic engineering of the protein | Requires genetic engineering and enzyme presence | Potential for off-target reactions and conjugate instability |
Experimental Validation of Site-Specific Modification
Confirming the successful and site-specific conjugation of this compound is a critical step. The two primary methods for validation are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry.
SDS-PAGE Analysis
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation of the this compound linker and any subsequent molecule via click chemistry will result in an increase in the molecular weight of the target protein. This is observed as a "gel shift," where the band corresponding to the modified protein migrates slower than the unmodified protein.[3][4][5]
Mass Spectrometry Analysis
Mass spectrometry provides a precise determination of the molecular weight of the modified protein, confirming the addition of the this compound linker. Furthermore, by digesting the modified protein and analyzing the resulting peptides (a technique known as peptide mapping), the exact site of modification can be identified. The mass of the peptide containing the modification will be increased by the mass of the linker.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Protein's Carboxyl Groups
This protocol describes the two-step process of activating a protein's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to this compound.
Materials:
-
Protein of interest in a carboxylate-free buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
EDC
-
NHS or Sulfo-NHS
-
This compound
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the MES buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature.
-
Add EDC to a final concentration of 2-10 mM and NHS to a final concentration of 5-20 mM to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with conjugation buffer (PBS, pH 7.2-7.5).
-
Conjugation:
-
Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of the amine linker over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching solution to stop the reaction.
-
Purification: Purify the DBCO-labeled protein using a desalting column or dialysis to remove unreacted linker and byproducts.
Protocol 2: Validation of Conjugation by SDS-PAGE
Materials:
-
Unmodified protein control
-
DBCO-labeled protein
-
SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Mix a small aliquot of the unmodified and modified protein with SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Compare the migration of the modified protein to the unmodified control. A band shift to a higher molecular weight indicates successful conjugation.
Protocol 3: Validation of Site-Specificity by Mass Spectrometry
Materials:
-
Unmodified protein control
-
DBCO-labeled protein
-
Trypsin (or other suitable protease)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Sample Preparation: Reduce, alkylate, and digest both the unmodified and modified protein with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Compare the peptide maps of the unmodified and modified proteins. Identify peptides in the modified sample that have a mass shift corresponding to the addition of the this compound linker. The sequence of this peptide will reveal the site of modification.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The site-specific modification of proteins using this compound offers a robust method for producing homogenous and stable protein conjugates. By targeting accessible carboxyl groups, this approach provides an alternative to other site-specific methods that may require genetic engineering. The validation of such modifications is straightforward using standard biochemical techniques like SDS-PAGE and mass spectrometry. By carefully selecting the appropriate conjugation strategy and rigorously validating the outcome, researchers can confidently create precisely engineered proteins for a wide array of applications in research, diagnostics, and therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Mobility Shifts Contribute to Gel Electrophoresis Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Stability of DBCO-Linked Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). A linker's stability directly impacts the conjugate's pharmacokinetics, efficacy, and safety profile. Dibenzocyclooctyne (DBCO) reagents, utilized in strain-promoted alkyne-azide cycloaddition (SPAAC or "copper-free click chemistry"), have emerged as a powerful tool for creating highly stable covalent linkages.
This guide provides an objective comparison of the stability of DBCO-linked conjugates against common alternatives, supported by experimental data. We present a synthesis of available data, detailed experimental protocols, and visual representations of key workflows to aid in the selection of an optimal conjugation strategy.
Comparative Stability Analysis: DBCO vs. Alternatives
The stability of a bioconjugate is primarily dictated by the chemical bond linking the components. The triazole ring formed by the DBCO-azide reaction is known for its exceptional stability.[1][2] In contrast, traditional linkers like those based on maleimide and N-hydroxysuccinimide (NHS) ester chemistries are susceptible to degradation under physiological conditions.
-
Maleimide-Thiol Conjugates: Maleimide linkers react with free thiols (e.g., on cysteine residues) to form a thiosuccinimide linkage. This bond is prone to a retro-Michael reaction, leading to deconjugation, particularly through exchange with abundant biological thiols like glutathione (GSH).[3][4] This instability can result in premature payload release and off-target toxicity.
-
NHS Ester-Amine Conjugates: NHS esters react with primary amines (e.g., on lysine residues) to form a stable amide bond. However, the NHS ester itself is highly susceptible to hydrolysis in aqueous environments, which competes with the desired conjugation reaction and can reduce labeling efficiency.[5]
-
DBCO-Azide Conjugates: The SPAAC reaction between DBCO and an azide forms an extremely stable triazole ring. This linkage is resistant to both hydrolysis and enzymatic degradation. However, studies have shown that the DBCO group itself can exhibit instability in the presence of certain strong reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or thiols like glutathione (GSH) under specific in vitro conditions. Furthermore, the hydrophobicity of the DBCO moiety can influence the conjugate's biodistribution, potentially leading to increased accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen.
Data Presentation: Quantitative Stability Comparison
The following tables summarize quantitative data from various studies to provide a clear comparison of linker stability.
Table 1: In Vitro Stability of Different Linker Chemistries
| Linker Type | Molecule | Condition | Stability Metric | Reference |
| DBCO-Azide | Antibody Conjugate | Human & Murine Serum, 37°C | Highly stable over 7 days | |
| DBCO-Azide | Small Molecule | Buffer with Glutathione (GSH) | Half-life of ~71 minutes | |
| DBCO-Azide | Small Molecule | Buffer with TCEP | Half-life > 24 hours | |
| DBCO-Azide | DBCO-modified IgG | 4°C or -20°C Storage | 3-5% loss of reactivity over 4 weeks | |
| Maleimide-Thiol | Small Molecule | Buffer with Glutathione (GSH) | Half-life of ~4 minutes | |
| Maleimide-Thiol | Oxaliplatin Conjugate | Buffer with 10-fold excess GSH | ~15% conversion to GSH adduct after 25h | |
| BCN-Azide | Small Molecule | Buffer with Glutathione (GSH) | Half-life of ~6 hours |
Table 2: In Vivo Performance and Biodistribution Comparison
| Linker Type | Conjugate Type | Key Finding | Reference |
| DBCO-Azide | Peptide-Polymer Conjugate | Higher accumulation and longer retention in liver, kidney, and spleen compared to maleimide conjugates. | |
| Maleimide-Thiol | Peptide-Polymer Conjugate | Lower accumulation in off-target filtration organs compared to DBCO conjugates. | |
| DBCO-Azide | IgG-Liposome Conjugate | Increased complement activation, potentially impacting biodistribution and toxicity. |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for common experiments used to assess conjugate stability.
Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester
This protocol describes the labeling of an antibody with DBCO moieties by targeting primary amines on lysine residues.
-
Buffer Exchange: Ensure the antibody solution (typically 1-5 mg/mL) is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the reaction and must be removed, for example, by using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally be below 20% to maintain protein stability.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.
-
Purification: Remove excess, unreacted DBCO-NHS ester from the DBCO-labeled antibody using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis. The purified DBCO-antibody is now ready for conjugation with an azide-containing molecule.
Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of the final bioconjugate in a physiologically relevant medium.
-
Conjugate Preparation: Prepare the bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS.
-
Incubation: Add the bioconjugate to either human or mouse serum to a final concentration of approximately 50-100 µg/mL. Incubate the mixture in a controlled environment at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the serum mixture.
-
Sample Analysis: Analyze the samples to determine the percentage of intact conjugate remaining. Common analytical methods include:
-
SDS-PAGE: To visualize the integrity of the conjugate based on its molecular weight.
-
Size-Exclusion Chromatography (SEC-HPLC): To quantify the amount of intact conjugate versus fragmented or aggregated species.
-
LC-MS: To confirm the identity and integrity of the conjugate at a molecular level.
-
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships.
References
A Comparative Guide to Purity Analysis of DBCO-NHCO-PEG4-Amine Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity analysis of DBCO-NHCO-PEG4-amine, a commonly used bifunctional linker in bioconjugation and drug delivery.
This compound is a key reagent in copper-free click chemistry, enabling the conjugation of molecules with high efficiency and specificity. The purity of this linker directly impacts the quality, efficacy, and safety of the final bioconjugate. This guide will delve into the experimental methodologies for purity assessment, present comparative data, and illustrate the analytical workflows.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound conjugates is primarily determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, for a comprehensive analysis and to provide orthogonal confirmation of purity, techniques such as Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are often employed.
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Purity based on peak area percentage of the main component relative to impurities. | >95%[1] | High resolution, sensitive, and quantitative.[] | Requires a chromophore for UV detection. May not distinguish between isomers with similar hydrophobicity. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Confirms the molecular weight of the main component and impurities. Provides structural information. | Confirms identity of the >95% peak. | High specificity and sensitivity. Can identify and quantify impurities.[3][4] | Quantitative accuracy can be lower than HPLC with UV detection without careful calibration. |
| qNMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides absolute purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard. | >98% (by absolute quantification) | Provides structural confirmation and absolute quantification without the need for a specific reference standard of the analyte. | Lower sensitivity compared to HPLC. Requires a pure internal standard for absolute quantification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity analysis of this compound using RP-HPLC, LC-MS, and qNMR.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the this compound from any non-UV active impurities based on its hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 309 nm (for the DBCO moiety).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique couples the separation power of HPLC with the mass analysis capability of MS to confirm the identity of the main peak and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the RP-HPLC protocol described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: The mass spectrum of the main peak should correspond to the theoretical mass of the this compound conjugate. The masses of any impurity peaks can be used for their identification.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone). The standard should have a known purity and a proton signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal from the this compound (e.g., protons on the DBCO group).
-
Integrate a signal from the internal standard.
-
Calculate the absolute purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for purity analysis and the orthogonal relationship between the different analytical techniques.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Orthogonal relationship of analytical methods for purity assessment.
References
Preserving Protein Potency: A Guide to Functional Assays for DBCO-Labeled Proteins
Researchers, scientists, and drug development professionals increasingly rely on site-specific protein modification to elucidate biological functions and develop novel therapeutics. Among the various bioconjugation techniques, the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," has gained prominence for its high efficiency and bioorthogonality. This guide provides a comprehensive comparison of functional assays to confirm the activity of dibenzocyclooctyne (DBCO)-labeled proteins, supported by experimental data and detailed protocols.
The DBCO group's reactivity with azide-functionalized molecules allows for the precise attachment of probes, drugs, or other moieties to a target protein.[1] However, it is crucial to verify that this labeling process does not compromise the protein's biological activity. This guide explores various functional assays applicable to different protein classes and compares the impact of DBCO labeling with other common chemistries.
Comparing Labeling Chemistries: DBCO-SPAAC vs. Maleimide-Thiol Conjugation
The choice of labeling chemistry can significantly influence a protein's function. A common alternative to DBCO-based labeling is the use of maleimide chemistry, which targets thiol groups on cysteine residues. While both methods enable site-specific modification, they possess distinct characteristics that can affect the outcome of functional assays.[2]
| Feature | DBCO (via SPAAC) | Maleimide-Thiol Conjugation |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition | Michael addition |
| Stoichiometry | Typically well-controlled, leading to defined conjugates.[2] | Can result in multiple labels per protein, leading to a heterogeneous product mixture.[2] |
| Linkage Stability | The resulting triazole ring is highly stable.[2] | The thioether bond can be susceptible to retro-Michael addition, leading to label dissociation. |
| Functional Impact | Generally considered to have a lower impact on protein function due to the bioorthogonal nature of the reaction. | The reactivity of the maleimide group can lead to off-target reactions and potentially alter protein conformation and function. |
| Potential for Aggregation | The hydrophobicity of the DBCO group can sometimes lead to protein aggregation. | Less prone to aggregation induced by the label itself. |
Functional Assays for Different Protein Classes
The selection of a functional assay is contingent on the protein of interest and its biological role. Below are examples of assays for confirming the activity of DBCO-labeled enzymes, antibodies, and G-protein coupled receptors (GPCRs).
Enzyme Activity Assays
For enzymes, it is essential to determine if the DBCO labeling has altered their catalytic activity. This is typically assessed by measuring the enzyme kinetics.
Experimental Protocol: Enzyme Kinetic Analysis
-
Protein Labeling:
-
Introduce an azide group into the enzyme of interest at a specific site using techniques like unnatural amino acid incorporation.
-
React the azide-modified enzyme with a DBCO-functionalized molecule (e.g., a fluorescent probe or a drug molecule).
-
Purify the DBCO-labeled enzyme to remove excess labeling reagents.
-
-
Kinetic Assay:
-
Prepare a series of substrate concentrations.
-
Incubate the unlabeled and DBCO-labeled enzyme with each substrate concentration under optimal reaction conditions (temperature, pH, buffer).
-
Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Data Presentation: Comparison of Kinetic Parameters
| Enzyme | Label | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Example Enzyme A | Unlabeled | 10 | 100 |
| Example Enzyme A | DBCO-labeled | 12 | 95 |
| Example Enzyme B | Unlabeled | 50 | 200 |
| Example Enzyme B | DBCO-labeled | 55 | 180 |
Note: The data presented are hypothetical and for illustrative purposes.
Antibody Binding Assays
For antibodies, the primary function is to bind specifically to their target antigen. Assays such as ELISA (Enzyme-Linked Immunosorbent Assay) or Surface Plasmon Resonance (SPR) can quantify the impact of DBCO labeling on antigen binding affinity.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Antibody Labeling:
-
React the antibody with a DBCO-NHS ester to attach DBCO groups to lysine residues.
-
React the DBCO-labeled antibody with an azide-modified molecule (e.g., a reporter enzyme or a therapeutic agent).
-
Purify the conjugated antibody.
-
-
ELISA Procedure:
-
Coat a microtiter plate with the target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the unlabeled and DBCO-labeled antibodies to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (if the primary antibody is not already labeled with a reporter).
-
Add the enzyme's substrate and measure the resulting signal (e.g., color change or fluorescence).
-
Determine the half-maximal effective concentration (EC₅₀) for binding.
-
Data Presentation: Antigen Binding Affinity
| Antibody | Label | EC₅₀ (nM) |
| Trastuzumab | Unlabeled | 0.5 |
| Trastuzumab | DBCO-labeled | 0.6 |
| Cetuximab | Unlabeled | 1.2 |
| Cetuximab | DBCO-labeled | 1.5 |
Note: The data presented are hypothetical and for illustrative purposes.
G-Protein Coupled Receptor (GPCR) Signaling Assays
GPCRs are a major class of drug targets, and their function is often assessed by measuring ligand binding or downstream signaling events.
Experimental Protocol: Radioligand Binding Assay
-
GPCR Labeling:
-
Express and purify a cysteine-mutant GPCR of interest.
-
Reduce the engineered cysteine residue with a reducing agent like DTT.
-
Label the reduced cysteine with MTSEA-DBCO.
-
Quench the reaction and remove excess label.
-
-
Binding Assay:
-
Incubate a fixed concentration of the unlabeled or DBCO-labeled GPCR with increasing concentrations of a radiolabeled ligand.
-
Separate the bound from the free radioligand using a filter-binding assay.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Perform saturation binding analysis to determine the dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ).
-
Data Presentation: Ligand Binding Parameters
| GPCR | Label | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) |
| β₂-Adrenergic Receptor | Unlabeled | 2.5 | 1200 |
| β₂-Adrenergic Receptor | DBCO-labeled | 2.8 | 1150 |
Note: The data presented are hypothetical and for illustrative purposes.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental processes and biological pathways involved in assessing the function of DBCO-labeled proteins.
Conclusion
Confirming the functional integrity of proteins after DBCO labeling is a critical step in bioconjugation. The choice of functional assay depends on the specific protein and its biological activity. By carefully selecting and performing appropriate assays, researchers can ensure that the observed effects are due to the attached moiety and not a consequence of compromised protein function. The methods and data presented in this guide provide a framework for the robust validation of DBCO-labeled proteins in various research and development applications.
References
A Head-to-Head Comparison of DBCO-NHCO-PEG4-Amine and NHS Ester Linkers for Antibody Labeling
For researchers, scientists, and drug development professionals, the choice of linker chemistry is critical for the successful development of antibody conjugates for therapeutic and diagnostic applications. This guide provides an objective comparison of two prominent strategies: the more traditional N-hydroxysuccinimide (NHS) ester-based labeling and the increasingly popular copper-free click chemistry approach utilizing DBCO-functionalized linkers.
This comparison will delve into the chemical mechanisms, performance metrics, and detailed experimental protocols for both methods, supported by experimental data to inform your selection process.
At a Glance: Key Differences and Considerations
| Feature | DBCO-NHCO-PEG4-Amine (via Copper-Free Click Chemistry) | NHS Ester Linker (Direct Labeling) |
| Reaction Mechanism | Two-step: 1) Antibody amine modification with DBCO-NHS ester. 2) Bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified molecule.[1][2] | One-step: Direct reaction of the NHS ester with primary amines (lysine residues and N-terminus) on the antibody to form a stable amide bond.[2] |
| Specificity | Potentially site-specific if the azide group is introduced at a specific location on the antibody. Otherwise, random labeling of lysines with DBCO. | Random, non-specific labeling of surface-accessible lysine residues.[2] |
| Control over Labeling | Offers greater control over the degree of labeling (DoL).[2] | Can be challenging to precisely control the DoL, leading to heterogeneous products. |
| Reaction Conditions | Mild, physiological conditions (pH 7.2-7.4) for the click chemistry step. | Requires slightly alkaline conditions (pH 7-9) to deprotonate primary amines. |
| Efficiency & Yield | The click reaction step typically has very high yields (>90%). | Overall labeling efficiency can be lower (20-50%) due to competing hydrolysis of the NHS ester. |
| Antibody Function | Generally better preservation of antibody function due to milder reaction conditions and potential for site-specific labeling away from the antigen-binding site. | Risk of decreased antibody affinity and function if lysine residues within the antigen-binding site are modified. |
| Stability of Conjugate | Forms a highly stable triazole linkage. | Forms a stable amide bond. |
| Complexity | Two-step process that can be more complex and time-consuming. | Simpler, one-step reaction. |
Chemical Mechanisms: A Tale of Two Strategies
The fundamental difference between these two labeling methods lies in their chemical approach. NHS ester labeling is a direct, one-step process, while DBCO-based labeling is a two-step strategy that leverages the power of bioorthogonal chemistry.
NHS Ester Labeling: The Workhorse of Bioconjugation
NHS ester chemistry is a widely adopted method for labeling proteins by targeting primary amines, predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is typically performed at a slightly alkaline pH (7-9) to ensure a sufficient proportion of deprotonated, and therefore nucleophilic, primary amines. However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.
DBCO-based Labeling: Precision with Copper-Free Click Chemistry
The use of a DBCO (Dibenzocyclooctyne) linker involves a two-step process. First, an antibody is functionalized with a DBCO moiety, often through an initial NHS ester reaction with lysine residues using a reagent like DBCO-PEG4-NHS ester. The key advantage of the PEG4 spacer is its hydrophilic nature, which helps to prevent aggregation that can occur with more hydrophobic DBCO linkers, leading to higher conjugation yields.
The second step is the highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO-functionalized antibody is reacted with a molecule of interest that has been modified to contain an azide group. The inherent ring strain of the DBCO alkyne allows the reaction to proceed rapidly and with high yield under physiological conditions, without the need for a cytotoxic copper catalyst. This bioorthogonal nature means the reaction does not interfere with native biological processes.
Quantitative Performance Data
Direct, side-by-side quantitative comparisons in a single study are limited. However, data from multiple sources allow for a comparative analysis of key performance indicators.
Table 1: Comparison of Labeling Efficiency and Yield
| Parameter | DBCO-based Labeling (Click Chemistry Step) | NHS Ester-based Labeling |
| Typical Yield | >90% | 20-50% |
| Degree of Labeling (DoL) Control | More precise control achievable. | Can be variable and lead to a heterogeneous mixture of products. |
| Key Influencing Factors | Molar ratio of DBCO-linker to antibody; linker hydrophobicity (PEG spacers improve yield). | pH, protein concentration, reaction time, and stability of the NHS ester. |
A study comparing different DBCO-NHS esters for antibody functionalization found that at high DBCO to antibody molar ratios, DBCO-PEG4-NHS resulted in a higher conjugation yield compared to more hydrophobic variants, which were prone to precipitation. For optimal results with DBCO linkers, a molar excess of about 5 to 10 moles of DBCO per mole of antibody is recommended to achieve the highest conjugation yield in the subsequent click chemistry step.
Experimental Protocols
Below are detailed, representative protocols for both labeling methodologies.
Protocol 1: Antibody Labeling using this compound (Two-Step)
This protocol first involves the functionalization of the antibody with DBCO using a DBCO-PEG4-NHS ester, followed by the copper-free click reaction with an azide-modified molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (dissolved in anhydrous DMSO)
-
Azide-modified molecule of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Step 1: Antibody functionalization with DBCO-PEG4-NHS Ester
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove unreacted DBCO-PEG4-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Free Click Reaction
-
Reagent Preparation: Dissolve the azide-modified molecule of interest in a compatible solvent.
-
Reaction: Add the azide-modified molecule to the DBCO-functionalized antibody solution. A 2-fold molar excess of the azide-molecule over the antibody is a good starting point. Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification (Optional): If necessary, remove any unreacted azide-modified molecule by size-exclusion chromatography or dialysis.
Protocol 2: Antibody Labeling using a Generic NHS Ester
This protocol describes the direct labeling of an antibody with a generic NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Antibody of interest in an amine-free buffer
-
NHS ester-functionalized molecule (dissolved in anhydrous DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted NHS ester and quenching buffer using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Visualizing the Workflows and Applications
The following diagrams illustrate the experimental workflows and a potential application of the resulting antibody conjugates.
Caption: Comparative experimental workflows for DBCO-based and NHS ester antibody labeling.
Caption: Use of labeled antibodies in an ELISA for antigen detection.
Conclusion and Recommendations
The choice between this compound and NHS ester linkers depends heavily on the specific requirements of the application.
NHS ester labeling is a simpler, more established method that is suitable for routine applications where a high degree of homogeneity is not critical and potential impacts on antibody affinity are acceptable.
DBCO-based copper-free click chemistry , while more complex, offers significant advantages in terms of efficiency, control, and the potential for site-specific labeling. For applications that demand high precision, reproducibility, and the preservation of antibody function, such as the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the DBCO-based approach is generally the superior choice. The inclusion of a PEG4 spacer in the DBCO linker is highly recommended to improve solubility and conjugation efficiency.
References
A Researcher's Guide to Quantifying DBCO Incorporation: A Comparison of Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of dibenzocyclooctyne (DBCO) incorporation is a critical step to ensure the efficacy and reproducibility of their work. This guide provides an objective comparison of common spectroscopic methods for quantifying DBCO incorporation, complete with experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific application.
The strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction, is widely used for its efficiency and biocompatibility in conjugating molecules without the need for a cytotoxic copper catalyst.[1][2] A key component in this reaction is the DBCO group, and accurately determining the degree of its incorporation onto a biomolecule is essential for optimizing conjugation efficiency and characterizing the final product.[1][3]
Comparison of Spectroscopic Quantification Methods
Several spectroscopic techniques can be employed to quantify DBCO incorporation. The choice of method often depends on the nature of the biomolecule, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters and characteristics of the most prevalent methods.
| Method | Principle | Wavelength/Parameter Measured | Molar Extinction Coefficient (ε) of DBCO | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO chromophore, which diminishes upon reaction with an azide.[4] | ~309 nm | ~12,000 M⁻¹cm⁻¹ | Simple, rapid, non-destructive, and widely accessible. | Lower sensitivity compared to fluorescence methods; potential for interference from other chromophores in the sample. |
| Fluorescence Spectroscopy | Involves the reaction of DBCO with a fluorogenic azide (e.g., anthracene-azide) leading to a quantifiable fluorescent signal. | Excitation and emission wavelengths are specific to the fluorophore used. | Not directly applicable. Quantification is based on a standard curve of the fluorophore. | High sensitivity, allowing for the detection of low levels of DBCO incorporation. | Indirect method requiring an additional reaction step; potential for background fluorescence. |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of the molecule, allowing for the determination of the mass increase corresponding to the number of incorporated DBCO groups. | Mass shift corresponding to the mass of the DBCO linker (~578 g/mol for DBCO-PEG5-NHS ester). | Not applicable. | Provides direct information on the number of DBCO molecules per molecule of interest and can reveal the distribution of labeled species. | Requires specialized instrumentation; can be less quantitative for heterogeneous samples. |
| ¹H NMR Spectroscopy | Quantifies DBCO incorporation by integrating the signals of specific protons on the DBCO moiety against a known internal standard or protons on the molecule of interest. | Chemical shifts of characteristic DBCO protons. | Not applicable. | Provides detailed structural information and can be highly quantitative. | Requires high sample concentrations and deuterated solvents; complex spectra for large biomolecules can make quantification challenging. |
Experimental Protocols
UV-Vis Spectroscopy for DBCO Quantification
This method is the most straightforward for quantifying DBCO incorporation on proteins and other biomolecules.
Materials:
-
DBCO-labeled protein sample
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a NanoDrop™ spectrophotometer
Procedure:
-
For samples with high concentrations, dilute a small amount of the purified conjugate in PBS.
-
Measure the absorbance of the sample at 280 nm (A280) and ~309 nm (A309).
-
Calculate the concentration of the protein, correcting for the absorbance of DBCO at 280 nm. A correction factor of 0.90 or 1.089 is often used for IgGs.
-
Protein Concentration (M) = (A280 - (A309 * Correction Factor)) / ε_protein
-
-
Calculate the concentration of DBCO using the Beer-Lambert law.
-
DBCO Concentration (M) = A309 / ε_DBCO (where ε_DBCO is ~12,000 M⁻¹cm⁻¹)
-
-
Determine the degree of labeling (DOL), which is the molar ratio of DBCO to the protein.
-
DOL = DBCO Concentration / Protein Concentration
-
Diagram of UV-Vis Quantification Workflow:
References
Safety Operating Guide
Personal protective equipment for handling DBCO-NHCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of DBCO-NHCO-PEG4-amine, a critical reagent in bioconjugation and pharmaceutical research.
This document provides essential safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in the laboratory. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. While a comprehensive Safety Data Sheet (SDS) for the exact product may vary between suppliers, the available data for closely related compounds indicates the following potential hazards:
-
Harmful if swallowed. [1]
-
May cause skin and eye irritation. [2]
-
Very toxic to aquatic life with long-lasting effects. [1]
All personnel must review the specific SDS provided by the supplier before commencing any work.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect from splashes and solid particulates.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be worn. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills. |
| Impervious Clothing | For larger quantities or when there is a significant risk of splashing, impervious clothing should be used. | |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. |
| Respirator | If working outside a fume hood or if aerosol generation is possible, a suitable respirator should be worn. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling and use of this compound.
3.1. Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean and operational. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment : Don the required PPE as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of the solid this compound in the chemical fume hood. Avoid creating dust.
3.2. Solubilization
-
Solvent Selection : this compound is soluble in organic solvents such as DMSO and DMF.
-
Dissolving : In the fume hood, add the appropriate solvent to the weighed solid. Gently vortex or swirl to dissolve.
3.3. Reaction Setup
-
Glassware : Use clean, dry glassware for all reactions.
-
Reactions : Carry out all reactions involving this compound within a chemical fume hood.
-
Monitoring : Monitor the reaction progress as required by your experimental protocol.
Disposal Plan: Safe Deactivation and Waste Management
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
4.1. Quenching of Reactive DBCO Moiety
The reactivity of the DBCO group should be neutralized before disposal. This can be achieved by reacting it with an amine-containing compound.
-
Prepare Quenching Solution : Prepare a solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (e.g., 1 M, pH 8.0).
-
Quenching Procedure : To the waste solution containing this compound, add the Tris buffer to a final concentration of approximately 100 mM.
-
Reaction Time : Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching of the DBCO group.
4.2. Waste Collection and Disposal
-
Liquid Waste : Collect the neutralized solution in a designated, properly labeled hazardous waste container.
-
Solid Waste : All contaminated solid materials (e.g., pipette tips, gloves, weighing paper) should be collected in a separate, sealed, and labeled hazardous waste container.
-
Final Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 523.62 g/mol (free base) | |
| CAS Number | 1255942-08-5 | |
| Appearance | Colorless to yellow-brown solid | |
| Storage Temperature | -20°C |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
